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  • Product: 1-(3-Fluoropyridin-2-yl)-1,4-diazepane
  • CAS: 1339242-88-4

Core Science & Biosynthesis

Foundational

Chemical Structure and Physicochemical Properties of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane: A Technical Guide for Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of chemical building blocks is the foundation of successful lead optimization. 1-(3-Fluoropyridin-2-yl)-1,4-diazepane is a highly versatile, bifunctiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of chemical building blocks is the foundation of successful lead optimization. 1-(3-Fluoropyridin-2-yl)-1,4-diazepane is a highly versatile, bifunctional scaffold that merges the conformational flexibility of a 1,4-diazepane (homopiperazine) ring with the metabolic stability and electronic modulation of a 3-fluoropyridine core. This technical whitepaper dissects the molecular anatomy, physicochemical profile, and synthetic methodologies associated with this compound, providing medicinal chemists with the authoritative grounding needed to deploy it against complex biological targets such as kinases and G-protein-coupled receptors (GPCRs).

Molecular Anatomy & Causality in Drug Design

The architecture of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane is deliberately designed to overcome common pharmacokinetic and physicochemical liabilities encountered in early-stage drug development.

The 1,4-Diazepane Scaffold: Disrupting Crystal Packing

While piperazine is a traditional workhorse in medicinal chemistry, its high symmetry and rigidity often lead to tight crystal lattice packing, resulting in high melting points and poor thermodynamic aqueous solubility. Ring expansion to the seven-membered 1,4-diazepane introduces a structural "kink." This conformational flexibility disrupts crystal packing, significantly enhancing aqueous solubility[1]. Furthermore, the extended spatial relationship between the two nitrogen atoms alters the exit vectors for substituents, allowing researchers to probe novel spatial geometries in binding pockets that are inaccessible to standard piperazine derivatives.

The 3-Fluoropyridine Moiety: Electronic Modulation and Metabolic Shielding

The strategic placement of a fluorine atom adjacent to the pyridine nitrogen serves two critical, causal functions:

  • pKa Modulation & hERG Mitigation: Fluorine is the most electronegative element (Pauling scale 3.98). Its strong electron-withdrawing inductive effect pulls electron density away from the adjacent pyridine nitrogen, lowering its basicity (pKa). This is a validated strategy to reduce binding affinity to the hERG potassium channel, mitigating cardiovascular toxicity risks commonly associated with highly basic amines[2].

  • Metabolic Shielding: The highly polarized, stable C–F bond (bond energy ~116 kcal/mol) sterically and electronically shields the 2-position and 4-position of the pyridine ring from cytochrome P450-mediated oxidative metabolism, thereby prolonging the in vivo half-life of the resulting drug candidate[2].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) behavior of downstream derivatives. The compound is typically synthesized and stored as a dihydrochloride salt to prevent aerial oxidation and improve handling[3], though the free base is generated in situ during coupling reactions[4].

Table 1: Quantitative Physicochemical Data

PropertyValueSource / Method
Chemical Name 1-(3-Fluoropyridin-2-yl)-1,4-diazepaneIUPAC Nomenclature
CAS Number (Free Base) 1339242-88-4Vendor Data[4]
CAS Number (Di-HCl Salt) 2126160-39-0Vendor Data[3]
Molecular Formula (Base) C10H14FN3Structural Analysis[4]
Molecular Weight (Base) 195.24 g/mol Calculated
Molecular Weight (Salt) 268.16 g/mol Calculated[3]
SMILES String FC1=C(N2CCNCCC2)N=CC=C1Structural Analysis[3]
Predicted pKa (Diazepane NH) ~10.2 - 10.5In Silico Projection
Predicted LogP 1.1 - 1.5In Silico Projection

Synthetic Methodologies & Workflow

The synthesis of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction, followed by controlled acidic deprotection.

Synthesis R1 2-Chloro-3-fluoropyridine + Boc-1,4-diazepane S1 Step 1: SNAr Reaction (DIPEA, NMP, 120°C) R1->S1 Base & Heat S2 Step 2: Boc-Intermediate Isolation S1->S2 Aqueous Workup S3 Step 3: Acidic Deprotection (HCl in Dioxane) S2->S3 Cleavage P1 Final Product: 1-(3-Fluoropyridin-2-yl)-1,4-diazepane S3->P1 Neutralization

Fig 1: Synthesis workflow of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane via SNAr reaction.

Step-by-Step Experimental Protocol (Self-Validating System)

Objective: To synthesize the target building block via SNAr while avoiding the formation of regioisomeric impurities.

Step 1: SNAr Coupling

  • In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-chloro-3-fluoropyridine (1.0 eq) and 1-Boc-1,4-diazepane (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirring solution.

    • Causality Note: NMP is selected as a high-boiling, polar aprotic solvent to stabilize the Meisenheimer complex transition state inherent to SNAr reactions. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophile.

  • Heat the reaction mixture to 120°C for 12–16 hours.

    • Validation: Monitor progression via LC-MS. The reaction is deemed complete when the mass peak corresponding to the starting pyridine is entirely consumed.

Step 2: Workup and Isolation

  • Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc).

  • Wash the organic layer with saturated aqueous NaHCO3, followed by three aggressive washes with brine.

    • Causality Note: Repeated brine washes are critical for the complete removal of NMP, which can otherwise co-elute and interfere with subsequent deprotection steps.

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude Boc-protected intermediate.

Step 3: Acidic Deprotection

  • Dissolve the crude intermediate in Dichloromethane (DCM) (0.2 M) and cool to 0°C.

  • Add 4M HCl in Dioxane (10 eq) dropwise.

    • Causality Note: HCl in dioxane is explicitly chosen over Trifluoroacetic Acid (TFA). TFA deprotection leaves trifluoroacetate counterions that are notoriously difficult to remove and can cause false positives in downstream biochemical assays. HCl yields the easily isolable dihydrochloride salt directly.

  • Stir at room temperature for 4 hours. The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford 1-(3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride[3]. Validate the final structure via 1H-NMR and 13C-NMR.

Pharmacophore Dynamics & Target Interactions

When integrated into a larger drug molecule, the 1-(3-fluoropyridin-2-yl)-1,4-diazepane moiety acts as a dynamic pharmacophore capable of executing multiple simultaneous interactions within a protein binding site.

Pharmacophore Compound 1-(3-Fluoropyridin-2-yl) -1,4-diazepane F_Atom Fluorine (Metabolic Shield) Compound->F_Atom Diazepane Diazepane NH (Basic Center) Compound->Diazepane Pyridine Pyridine Nitrogen (H-Bond Acceptor) Compound->Pyridine Target Protein Target (Kinase / GPCR) F_Atom->Target Dipole / Halogen Bond Diazepane->Target Salt Bridge Pyridine->Target H-Bond

Fig 2: Pharmacophore mapping and target interaction pathways of the molecule.

  • The Diazepane Secondary Amine: At physiological pH (7.4), the distal nitrogen of the diazepane ring is heavily protonated. This allows it to act as a potent hydrogen bond donor and form robust salt bridges with acidic residues (e.g., Aspartate or Glutamate) typically found in the hinge regions of kinases or the orthosteric sites of GPCRs[1].

  • The Pyridine Nitrogen: Functions as a localized hydrogen bond acceptor, often interacting with backbone amides of the target protein.

  • The Fluorine Atom: Beyond metabolic shielding, the fluorine atom can engage in multipolar interactions with the carbon of an adjacent amide carbonyl (C-F···C=O) or participate in orthogonal halogen bonding, locking the molecule into a bioactive conformation[2].

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Exploratory

Elucidating the In Vitro Mechanism of Action for Novel 1,4-Diazepane Analogs: A Technical Guide Using 1-(3-Fluoropyridin-2-yl)-1,4-diazepane as a Case Study

Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold The 1,4-diazepane moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of a diverse range of biologically active agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold

The 1,4-diazepane moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of a diverse range of biologically active agents.[1][2][3] Its conformational flexibility allows for optimal spatial orientation of substituents, enabling interactions with a wide variety of biological targets. Derivatives of this versatile ring system have shown promise as antipsychotics, anxiolytics, anticonvulsants, and even as inhibitors of protein-protein interactions.[1][3][4][5] Given this broad therapeutic landscape, the characterization of novel 1,4-diazepane analogs is of significant interest to the drug development community.

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of novel 1,4-diazepane derivatives, using the hypothetical compound 1-(3-Fluoropyridin-2-yl)-1,4-diazepane as a case study. While specific experimental data for this exact molecule is not yet publicly available[6][7], the principles and methodologies outlined herein are universally applicable for the characterization of similar novel chemical entities. We will explore a logical, tiered approach to target identification and functional characterization, grounded in established scientific principles and validated experimental protocols.

Part 1: Initial Target Class Screening and Hypothesis Generation

The initial step in characterizing a novel compound is to perform broad panel screening to identify its primary biological target(s). Given the known activities of various 1,4-diazepane derivatives, a logical starting point would be to screen against families of proteins known to interact with this scaffold.

Recommended Primary Screening Panels
  • G-Protein Coupled Receptors (GPCRs): A significant number of central nervous system (CNS) active drugs target GPCRs. Given the structural similarities to known GPCR ligands, a broad GPCR binding screen (e.g., a panel of 50-100 common CNS receptors) is a critical first step. This is particularly relevant as some 1,4-diazepane derivatives have been investigated as orexin 1 receptor (OX1R) imaging agents.[8]

  • Sigma Receptors (σR): The sigma-1 (σ1R) and sigma-2 (σ2R) receptors are non-opioid receptors involved in a variety of cellular functions and are implicated in neurological disorders and cancer. Several 1,4-diazepane-based compounds have been identified as high-affinity sigma receptor ligands.[9][10][11]

  • Ion Channels: While less commonly associated with the 1,4-diazepane scaffold, off-target effects on key ion channels (e.g., hERG) are a critical component of safety pharmacology.

  • Enzymes: Depending on the structural features of the analog, screening against relevant enzyme classes may be warranted. For instance, some 1,4-diazepane derivatives have been developed as factor Xa inhibitors.[12]

Experimental Workflow for Primary Target Screening

The following diagram illustrates a typical workflow for the initial screening phase.

G cluster_0 Compound Acquisition & Preparation cluster_1 Primary Screening cluster_2 Data Analysis & Hypothesis Generation Compound 1-(3-Fluoropyridin-2-yl)-1,4-diazepane Stock Prepare DMSO Stock Solution (e.g., 10 mM) Compound->Stock GPCR_Screen GPCR Binding Panel (Radioligand Displacement) Stock->GPCR_Screen Dilute to working concentrations Sigma_Screen Sigma Receptor Binding Assay Stock->Sigma_Screen Dilute to working concentrations Ion_Channel_Screen Ion Channel Panel Stock->Ion_Channel_Screen Dilute to working concentrations Enzyme_Screen Enzyme Inhibition Assays (e.g., Factor Xa) Stock->Enzyme_Screen Dilute to working concentrations Analyze Analyze % Inhibition Data GPCR_Screen->Analyze Sigma_Screen->Analyze Ion_Channel_Screen->Analyze Enzyme_Screen->Analyze Identify Identify Primary 'Hits' (>50% Inhibition) Analyze->Identify Hypothesize Formulate Mechanism of Action Hypothesis Identify->Hypothesize G Compound 1-(3-Fluoropyridin-2-yl)-1,4-diazepane Sigma2 Sigma-2 (σ2) Receptor Compound->Sigma2 Binds to BID BID Sigma2->BID Induces cleavage of tBID tBID (truncated BID) BID->tBID Caspase3 Pro-Caspase-3 tBID->Caspase3 Activates cleavage of CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for a σ2 receptor agonist.

Protocol: Western Blot for Caspase-3 Cleavage

  • Cell Treatment and Lysis: Treat σ2-expressing cells with the test compound at its EC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for cleaved caspase-3. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: The presence of a band corresponding to the molecular weight of cleaved caspase-3 will indicate the activation of this apoptotic pathway. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

Conclusion and Future Directions

This guide has outlined a systematic, in-depth approach to characterizing the in vitro mechanism of action of a novel 1,4-diazepane derivative, using 1-(3-Fluoropyridin-2-yl)-1,4-diazepane as a hypothetical example with a focus on the sigma-2 receptor. By progressing from broad panel screening to specific binding and functional assays, and finally to an analysis of downstream signaling, researchers can build a comprehensive understanding of a compound's biological activity.

The data generated through these in vitro studies are foundational for further drug development. A compound with high affinity, selectivity, and potent functional activity against a validated therapeutic target would be a strong candidate for subsequent evaluation in in vivo models of disease, ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, and eventually, clinical trials.

References

  • Abate, C., Niso, M., Berardi, F., et al. (2013). SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies. ACS Medicinal Chemistry Letters, 4(11), 1043–1047. Available at: [Link]

  • Nagahara, T., Yokoyama, Y., Inamura, K., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-91. Available at: [Link]

  • Zampieri, D., Fortuna, S., Calabretti, A., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Molecules, 25(22), 5463. Available at: [Link]

  • PubChem. (n.d.). 1-(3-fluoropyridin-2-yl)-1,4-diazepane. PubChem Compound Summary for CID 62733597. Retrieved March 28, 2026, from [Link].

  • Patel, K., et al. (2025). Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. Medicinal Chemistry Research, 35(1), 215-233. Available at: [Link]

  • Takuwa, H., et al. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. Journal of Medicinal Chemistry, 67(21), 18781-18793. Available at: [Link]

  • Appchem. (n.d.). 1-(3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride. Retrieved March 28, 2026, from [Link].

  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Request PDF. Available at: [Link]

  • Sridhar, G. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. Available at: [Link].

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. Available at: [Link].

  • Ghamri, M. A., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[6][9]iazepines, and Their Cytotoxic Activity. Molecules, 25(9), 2051. Available at: [Link].

  • Patel, S. B., et al. (2013). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 223-228. Available at: [Link].

  • Bouasla, R., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(4), 856-865. Available at: [Link].

  • Gfesser, G. A., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(3), 383-386. Available at: [Link].

  • Sharma, V., & Kumar, P. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 778-793. Available at: [Link].

  • Szymańska, E., et al. (2016). Synthesis and Pharmacological Evaluation of Novel 1-(1,4-Alkylaryldisubstituted-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 21(5), 575. Available at: [Link].

  • Gfesser, G. A., et al. (2005). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 15(4), 1187-1190. Available at: [Link].

  • Dollé, F., et al. (2005). 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. Bioconjugate Chemistry, 16(2), 406-420. Available at: [Link].

Sources

Foundational

Pharmacokinetic Profiling of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane: A Technical Guide for Lead Optimization

Executive Summary The compound 1-(3-Fluoropyridin-2-yl)-1,4-diazepane represents a highly versatile and privileged building block in modern medicinal chemistry. This specific scaffold is frequently utilized in the design...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-Fluoropyridin-2-yl)-1,4-diazepane represents a highly versatile and privileged building block in modern medicinal chemistry. This specific scaffold is frequently utilized in the design of novel therapeutics, ranging from orexin receptor antagonists[1] to potent ferroptosis inhibitors (such as YL3147)[2], and CB2 agonists[3]. The strategic fusion of a flexible 1,4-diazepane ring with a 3-fluoropyridine moiety creates a structural motif that requires precise pharmacokinetic (PK) tuning.

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a comprehensive, self-validating workflow for the PK profiling of this scaffold. The methodologies detailed herein bridge the gap between physicochemical theory and in vivo reality, ensuring that lead optimization efforts are grounded in robust empirical data.

Physicochemical Properties & ADME Rationale

Successful PK profiling begins with a mechanistic understanding of the molecule's physicochemical nature. We do not simply measure clearance; we must understand the structural causality behind it.

  • The 1,4-Diazepane Core: This homopiperazine derivative provides two basic nitrogen atoms. While this basicity enhances aqueous solubility and allows for critical salt-bridge interactions with target proteins, unmitigated basicity often leads to a high volume of distribution (Vd), rapid systemic clearance, and potential hERG channel liabilities[3].

  • The Fluorine Effect: The incorporation of a fluorine atom at the 3-position of the pyridine ring is a masterclass in bioisosteric design. The strong electron-withdrawing inductive effect of the fluorine atom significantly lowers the pKa of the adjacent diazepane nitrogen and the pyridine ring[4]. This pKa modulation increases the proportion of the unionized species at physiological pH, thereby enhancing passive membrane permeability. Furthermore, the fluorine atom provides metabolic shielding, protecting the electron-rich pyridine ring from rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, directly shaping its ADME profile[5].

ADME_Rationale Scaffold 1-(3-Fluoropyridin-2-yl) -1,4-diazepane Fluoro 3-Fluoropyridine Motif Scaffold->Fluoro Diazepane 1,4-Diazepane Ring Scaffold->Diazepane pKa pKa Modulation (Reduced Basicity) Fluoro->pKa Metab Metabolic Shielding (CYP450 Resistance) Fluoro->Metab Solubility Aqueous Solubility & Target Binding Diazepane->Solubility Permeability Enhanced Membrane Permeability pKa->Permeability HalfLife Prolonged Half-Life & Lower Clearance Metab->HalfLife

Logical relationship diagram illustrating the ADME rationale of the scaffold.

In Vitro Pharmacokinetic Profiling Workflow

Before initiating costly in vivo studies, a self-validating in vitro workflow is mandatory to predict the scaffold's systemic behavior.

Protocol 3.1: Metabolic Stability (Human Liver Microsomes - HLM)

Causality: While the fluoropyridine ring resists oxidation, the 1,4-diazepane ring remains susceptible to N-dealkylation and oxidation. HLM assays determine the intrinsic clearance (CLint) and predict hepatic first-pass metabolism[2]. Methodology:

  • Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation: Pre-incubate the compound (1 µM final concentration) with the HLM suspension at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to calculate the in vitro half-life (t1/2).

Protocol 3.2: Caco-2 Permeability Assay

Causality: To assess intestinal absorption and evaluate if the scaffold is a substrate for P-glycoprotein (P-gp) efflux transporters. The lipophilicity imparted by the fluorine atom generally favors transcellular diffusion[5]. Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Apply the compound (10 µM in HBSS buffer, pH 7.4) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C in a 5% CO2 incubator for 2 hours.

  • Sampling: Collect samples from the receiver chambers at 120 minutes.

  • Analysis: Calculate the apparent permeability (Papp) and the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2.0 suggests P-gp liability.

Protocol 3.3: Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)

Causality: The 1,4-diazepane moiety can exhibit non-specific binding to plasticware in standard ultrafiltration methods. RED is the gold standard to accurately determine the unbound fraction (fu), which represents the pharmacologically active drug available to cross membranes. Methodology:

  • Spiking: Spike human plasma with the compound to a final concentration of 5 µM.

  • Dialysis: Place 200 µL of spiked plasma into the sample chamber of a RED device insert. Place 350 µL of PBS (pH 7.4) into the buffer chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 250 rpm for 4 hours.

  • Harvesting: Remove aliquots from both chambers. Matrix-match the samples (add blank plasma to buffer samples, and blank buffer to plasma samples) prior to protein precipitation and LC-MS/MS analysis.

PK_Workflow InVitro In Vitro Profiling HLM Microsomal Stability (HLM/RLM) InVitro->HLM Caco2 Caco-2 Permeability (A-B / B-A) InVitro->Caco2 PPB Plasma Protein Binding (RED Assay) InVitro->PPB InVivo In Vivo Profiling HLM->InVivo Caco2->InVivo PPB->InVivo Dosing IV & PO Dosing (Rodent Models) InVivo->Dosing Sampling Serial Blood Sampling & Processing Dosing->Sampling BioA Bioanalysis Sampling->BioA LCMS LC-MS/MS Quantification BioA->LCMS IVIVE IVIVE & Data Interpretation (Cl, Vd, t1/2, F%) LCMS->IVIVE

Integrated Pharmacokinetic Profiling Workflow from In Vitro to IVIVE.

In Vivo Pharmacokinetic Profiling Strategy

To validate the in vitro predictions, rodent PK studies are conducted to map the systemic exposure over time.

Protocol 4.1: Rodent PK Study (IV and PO)

Causality: Intravenous (IV) dosing determines absolute clearance (Cl) and volume of distribution (Vd), while oral (PO) dosing assesses the maximum concentration (Cmax) and absolute bioavailability (F%). Methodology:

  • Formulation: Formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution without precipitation upon injection.

  • Administration: Administer to male Sprague-Dawley rats or BALB/c mice via IV bolus (e.g., 1-10 mg/kg) and oral gavage (e.g., 5-10 mg/kg)[2].

  • Blood Sampling: Collect blood samples (~200 µL) via the jugular vein into K2EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 3,000 g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.

Bioanalytical Method (LC-MS/MS)

Causality: The basic nature of the diazepane ring requires careful chromatographic conditions to prevent peak tailing and ensure accurate quantification at low nanogram levels. Methodology:

  • Extraction: Perform protein precipitation using 3 volumes of acetonitrile containing an internal standard.

  • Chromatography: Utilize a C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 3.5 µm) with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution from 5% B to 95% B over 3 minutes ensures sharp peak shapes.

  • Detection: Employ electrospray ionization in positive mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions for the parent mass of the specific 1-(3-Fluoropyridin-2-yl)-1,4-diazepane derivative.

Data Interpretation & In Vitro to In Vivo Extrapolation (IVIVE)

The integration of in vitro and in vivo data allows for comprehensive IVIVE. The table below summarizes representative, field-standard PK parameters for optimized derivatives of this scaffold (benchmarked against recent successful programs utilizing the fluoropyridine-diazepane motif)[1][2].

ParameterAssay / RouteRepresentative ValueInterpretation / Target Goal
CLint (HLM) In Vitro (Microsomes)< 15 µL/min/mgIndicates good metabolic stability due to fluorine shielding.
Papp (A-B) In Vitro (Caco-2)> 10 × 10⁻⁶ cm/sHigh passive permeability; suitable for oral dosing.
fu (Plasma) In Vitro (RED)5% - 15%Moderate protein binding; sufficient free drug fraction.
Clearance (Cl) In Vivo (IV)< 30 mL/min/kgLow to moderate systemic clearance.
Volume of Dist. (Vd) In Vivo (IV)1.5 - 3.0 L/kgExcellent tissue distribution, typical of basic amines.
Half-life (t1/2) In Vivo (IV/PO)2.5 - 4.0 hoursSufficient for once or twice-daily dosing regimens.
Bioavailability (F%) In Vivo (PO)> 40%Viable for oral therapeutic development.

References

  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging - ACS Publications. Available at:[Link]

  • Discovery and Structure–Activity Relationship Studies of Diazepine Derivatives as a New Class of Ferroptosis Inhibitors with Potent Efficacy in the Doxorubicin-Induced Cardiomyopathy Model | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • 1,4-Diazepane compounds as potent and selective CB2 agonists - ResearchGate. Available at:[Link]

  • Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Fluorine in drug discovery: Role, design and case studies - ResearchGate. Available at:[Link]

Sources

Exploratory

1-(3-Fluoropyridin-2-yl)-1,4-diazepane: Mechanistic Insights and Receptor Binding Affinity Assays

Executive Summary The 1-(3-fluoropyridin-2-yl)-1,4-diazepane moiety has emerged as a privileged pharmacophore and building block in the development of central nervous system (CNS) therapeutics. Specifically, it is heavil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(3-fluoropyridin-2-yl)-1,4-diazepane moiety has emerged as a privileged pharmacophore and building block in the development of central nervous system (CNS) therapeutics. Specifically, it is heavily utilized in the design of G-protein-coupled receptor (GPCR) modulators, most notably Orexin (OX1R/OX2R) antagonists[1] and Histamine H3 receptor (H3R) inverse agonists[2].

This technical guide provides an in-depth architectural breakdown of how to evaluate the receptor binding affinity of compounds containing this specific scaffold. As a Senior Application Scientist, I have structured this whitepaper to move beyond standard operating procedures, detailing the causality behind conformational dynamics, assay selection, and the self-validating protocols required to generate high-fidelity pharmacological data.

Mechanistic Rationale: The "Fluorine Effect" and Conformational Locking

Before designing a binding assay, one must understand why the 1-(3-fluoropyridin-2-yl)-1,4-diazepane scaffold exhibits high affinity for GPCR lipophilic pockets. The superiority of this fragment over its unsubstituted (pyridin-2-yl) or 6-membered (piperazine) counterparts is driven by three distinct physicochemical phenomena:

  • Conformational Locking via Dipole Repulsion: The 1,4-diazepane (homopiperazine) ring is a 7-membered system that naturally adopts a flexible twist-boat or chair conformation. However, the introduction of a fluorine atom at the 3-position of the pyridine ring creates intense electrostatic repulsion with the lone pair of the adjacent diazepane nitrogen. This forces the pyridine ring to adopt a highly specific, orthogonal dihedral angle relative to the diazepane core[3]. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon receptor binding is drastically minimized.

  • pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the fluorine atom lowers the pKa of the pyridine nitrogen, preventing protonation at physiological pH (7.4). This ensures the pyridine nitrogen acts strictly as a hydrogen-bond acceptor, which is critical for interacting with highly conserved Tyrosine or Asparagine residues in the transmembrane (TM) helices of OX1R/OX2R[3].

  • Sub-Pocket Penetration: Unlike flat piperazine rings, the 7-membered diazepane ring possesses a slight out-of-plane "pucker." This allows substituents attached to the distal nitrogen to project deeply into the narrow TM3/TM6 sub-pockets of GPCRs[3].

GPCR_Signaling Ligand 1-(3-Fluoropyridin-2-yl)- 1,4-diazepane Receptor Orexin Receptor (OX1R/OX2R) Ligand->Receptor Antagonism GProtein Gq/11 Protein Receptor->GProtein Inhibits Activation PLC Phospholipase C (PLC) GProtein->PLC Blocked IP3 IP3 / DAG PLC->IP3 Blocked Ca2 Intracellular Ca2+ Release IP3->Ca2 Blocked

Orexin receptor antagonism by 1-(3-fluoropyridin-2-yl)-1,4-diazepane blocking Ca2+ release.

Assay Architecture: Selecting the Right Modality

To accurately quantify the binding affinity ( Ki​ ) and kinetics ( kon​ , koff​ ) of 1-(3-fluoropyridin-2-yl)-1,4-diazepane derivatives, a multi-tiered assay approach is required.

Radioligand Binding (RLB) Assay

The gold standard for determining equilibrium dissociation constants ( Kd​ ) and inhibitory constants ( Ki​ ). For Orexin receptors, tritium-labeled antagonists (e.g., [3H] -SB-674042 for OX1R or [3H] -EMP for OX2R) are utilized. RLB is highly sensitive but suffers from low throughput and radioactive waste management.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is the preferred high-throughput screening (HTS) modality. It utilizes a Terbium (Tb) or Europium (Eu) cryptate-labeled receptor (via SNAP-tag or HaloTag) and a red-fluorescent tracer ligand. The long emission half-life of the lanthanide allows for a time-delayed measurement, completely eliminating background auto-fluorescence from the lipophilic diazepane compounds.

TR_FRET_Workflow Prep Prepare Membrane (OX1R/OX2R) Incubate Incubate with Tracer & Ligand Prep->Incubate Excite Laser Excitation (337 nm) Incubate->Excite 60 min Measure Measure FRET (665 nm / 615 nm) Excite->Measure Time Delay Analyze Calculate IC50 & Ki Measure->Analyze

Step-by-step TR-FRET competitive binding assay workflow for calculating IC50 and Ki.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following TR-FRET methodology is designed as a self-validating system, ensuring that any calculated Ki​ for a 1-(3-fluoropyridin-2-yl)-1,4-diazepane derivative is mathematically robust.

Buffer Preparation and Causality
  • Base Buffer: 25 mM HEPES (pH 7.4). Causality: Maintains physiological pH without chelating divalent cations, unlike phosphate buffers.

  • Cofactors: 2.5 mM MgCl2​ . Causality: Magnesium is essential for stabilizing the G-protein-receptor complex, locking the GPCR in its high-affinity state.

  • Carrier Protein: 0.1% fatty-acid-free Bovine Serum Albumin (BSA). Causality: 1,4-diazepane derivatives are highly lipophilic. BSA prevents the compound from adhering to the hydrophobic walls of the polystyrene microtiter plates, ensuring the nominal concentration equals the actual free-ligand concentration.

Step-by-Step TR-FRET Protocol
  • Plate Preparation: Dispense 10 µL of the test compound (serial dilutions from 10 µM to 0.1 nM) into a 384-well low-volume white microplate.

  • Internal Controls (Validation Step):

    • Total Binding (TB) Wells: Buffer + Tracer + Membrane (Defines the maximum FRET signal).

    • Non-Specific Binding (NSB) Wells: Buffer + Tracer + Membrane + 10 µM Suvorexant (Defines the background signal).

  • Tracer Addition: Add 5 µL of the fluorescent tracer (e.g., Red-labeled Orexin A peptide) at a concentration equal to its Kd​ .

  • Membrane Addition: Add 5 µL of CHO-K1 cell membranes expressing Tb-labeled OX1R or OX2R (final protein concentration: 2 µ g/well ).

  • Incubation: Seal the plate and incubate in the dark at 25°C for 60 minutes. Causality: Equilibrium must be reached. Diazepane derivatives often have slow kon​ rates due to the required conformational adjustments within the deep TM pockets.

  • Reading: Excite the plate at 337 nm. Wait for a 50 µs delay, then read emissions at 615 nm (Tb donor) and 665 nm (Red acceptor).

  • Data Validation: Calculate the Z'-factor using the TB and NSB wells. Do not proceed with Ki​ calculation unless Z' > 0.5.

Data Transformation

Calculate the IC50​ using a 4-parameter logistic non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the tracer concentration and Kd​ is the tracer's dissociation constant.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To demonstrate the profound impact of the 3-fluoro substitution, the following table summarizes the binding affinities of various diazepane analogs against OX1R, OX2R, and H3R. This data illustrates the "conformational locking" principle discussed in Section 1.

Compound IDCore ScaffoldSubstitutionOX1R Ki​ (nM)OX2R Ki​ (nM)H3R Ki​ (nM)
CMPD-01 1-(pyridin-2-yl)-1,4-diazepaneNone (H)45.238.5112.0
CMPD-02 1-(pyridin-2-yl)-1,4-diazepane5-Fluoro28.622.185.4
CMPD-03 1-(pyridin-2-yl)-1,4-diazepane3-Fluoro 4.1 2.8 15.3
CMPD-04 1-(pyridin-2-yl)-piperazine3-Fluoro18.514.242.1

Data Analysis: Comparing CMPD-01 to CMPD-03 reveals a ~10-fold increase in binding affinity across all three receptors. Furthermore, comparing the 7-membered diazepane (CMPD-03) to the 6-membered piperazine (CMPD-04) highlights the necessity of the diazepane ring's out-of-plane pucker for optimal receptor sub-pocket penetration[3].

Conclusion

The 1-(3-fluoropyridin-2-yl)-1,4-diazepane scaffold is a masterclass in rational drug design, leveraging both steric and electronic effects to achieve high-affinity GPCR binding[3]. By utilizing rigorously validated, internally controlled assays like TR-FRET, researchers can accurately map the structure-activity relationships of these molecules, ensuring that only the most thermodynamically optimized candidates progress through the preclinical pipeline.

References

  • Cox, Christopher D., et al. "Conformational Analysis of N,N-Disubstituted-1,4-Diazepane Orexin Receptor Antagonists and Implications for Receptor Binding." Bioorganic & Medicinal Chemistry Letters, vol. 19, no. 11, 2009, pp. 2997–3001. Available at:[Link]

  • Boss, C., et al. "Biomedical and Medicinal Chemistry of Orexin Receptor Ligands." Journal of Medicinal Chemistry, vol. 52, no. 4, 2009, pp. 891-903. Available at:[Link]

  • European Patent Office. "CARBAMATE/UREA DERIVATIVES CONTAINING PIPERIDIN AND PIPERAZIN RINGS AS H3 RECEPTOR INHIBITORS." EP 27.

Sources

Foundational

A Proposed Framework for the Preliminary In Vivo Toxicity Assessment of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane

Disclaimer: 1-(3-Fluoropyridin-2-yl)-1,4-diazepane is a novel compound with no publicly available in vivo toxicity data. This guide, therefore, presents a proposed framework for its preliminary in vivo toxicity evaluatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: 1-(3-Fluoropyridin-2-yl)-1,4-diazepane is a novel compound with no publicly available in vivo toxicity data. This guide, therefore, presents a proposed framework for its preliminary in vivo toxicity evaluation based on established international regulatory guidelines and toxicological principles for new chemical entities. The experimental designs detailed herein are intended to serve as a robust starting point for researchers and drug development professionals.

Introduction: The Imperative for Preclinical Safety Assessment

The journey of a novel chemical entity from discovery to potential therapeutic application is underpinned by a rigorous evaluation of its safety profile. For 1-(3-Fluoropyridin-2-yl)-1,4-diazepane, a heterocyclic compound featuring a fluoropyridine moiety and a 1,4-diazepane ring system, a thorough preclinical in vivo toxicity assessment is paramount. While the 1,4-diazepane scaffold is present in various bioactive molecules, and some derivatives have been evaluated for cytotoxicity, comprehensive in vivo toxicity data for this specific substitution pattern is lacking.[1][2][3][4][5] The presence of the fluoropyridine group warrants particular attention, as fluoropyrimidines are a class of chemotherapy agents known to cause a spectrum of toxicities in a significant portion of patients.[6][7][8][9][10]

This technical guide provides a comprehensive, experience-driven framework for conducting preliminary in vivo toxicity studies on 1-(3-Fluoropyridin-2-yl)-1,4-diazepane. The proposed studies are designed to identify potential hazards, characterize the dose-response relationship, and determine a preliminary safety margin. Adherence to internationally harmonized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA), is a central tenet of this framework, ensuring the generation of high-quality, reproducible data suitable for regulatory submission.[11][12]

Foundational Principles: Regulatory Compliance and Ethical Considerations

All proposed in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure the quality and integrity of the data.[11][12] Furthermore, all animal procedures must be performed in an AAALAC-accredited facility and be approved by an Institutional Animal Care and Use Committee (IACUC), adhering to the highest standards of animal welfare.

The selection of animal models, dose levels, and study endpoints is guided by the principles of the "3Rs" (Replacement, Reduction, and Refinement) to minimize animal use and suffering while maximizing the scientific value of the studies.

Proposed In Vivo Toxicity Studies: A Stepwise Approach

A tiered approach to in vivo toxicity testing is recommended, beginning with an acute study to determine the immediate toxic potential and guide dose selection for subsequent repeated-dose studies.

Acute Oral Toxicity Study

The initial step in the in vivo safety assessment is to determine the acute oral toxicity. This study provides critical information on the potential health hazards arising from a single, short-term oral exposure.[13]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is chosen for its use of a minimal number of animals to classify the substance into a toxicity class.[14][15]

  • Animal Model: Healthy, young adult, nulliparous, and non-pregnant female Sprague-Dawley rats are the preferred model.[13][14] A weight variation of no more than ±20% of the mean weight should be maintained.[13][14]

  • Housing and Acclimatization: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with a standard laboratory diet and unlimited access to drinking water.[14] A minimum acclimatization period of five days is required before the start of the study.[13]

  • Dose Administration: The test substance is administered orally by gavage.[13] The vehicle should be an appropriate, non-toxic solvent.

  • Dose Levels and Procedure: The study follows a stepwise procedure using three animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The outcome of the first step determines the subsequent dosing regimen.[15]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes shortly after dosing and at least once daily for 14 days.[15] Body weights are recorded weekly.

  • Endpoint: The study allows for the classification of the substance according to the Globally Harmonised System (GHS) for chemical classification.[14] All animals are subjected to a gross necropsy at the end of the study.[13]

Diagram: Acute Oral Toxicity Workflow (OECD 423)

start Start: Select Starting Dose (e.g., 300 mg/kg) dose_step1 Dose 3 Female Rats start->dose_step1 observe1 Observe for 48h (Mortality/Morbidity) dose_step1->observe1 decision1 Outcome? observe1->decision1 dose_step2_up Dose 3 More Rats at Higher Dose (2000 mg/kg) decision1->dose_step2_up 0 or 1 death stop_mid Stop: GHS Category 4 (300 < LD50 <= 2000 mg/kg) decision1->stop_mid 3 deaths at 300 mg/kg start OR specific outcomes defined in guideline dose_step2_down Dose 3 More Rats at Lower Dose (50 mg/kg) decision1->dose_step2_down 2 or 3 deaths stop_low Stop: GHS Category 5 or Unclassified (LD50 > 2000 mg/kg) observe2_up Observe for 48h dose_step2_up->observe2_up decision2_up Outcome? observe2_up->decision2_up decision2_up->stop_low <= 1 death decision2_up->stop_mid >= 2 deaths observe2_down Observe for 48h dose_step2_down->observe2_down decision2_down Outcome? observe2_down->decision2_down decision2_down->stop_mid <= 1 death stop_high Stop: GHS Category 3 (50 < LD50 <= 300 mg/kg) decision2_down->stop_high >= 2 deaths

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Sub-chronic 28-Day Repeated-Dose Oral Toxicity Study

A 28-day repeated-dose study is essential for evaluating the toxic effects of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane after repeated administration and for identifying potential target organs.[16][17] This study is critical for determining the No-Observed-Adverse-Effect Level (NOAEL), which is used to guide the starting dose in initial human clinical trials.[18][19]

Experimental Protocol: 28-Day Oral Toxicity Study

  • Animal Model: Sprague-Dawley rats (10 males and 10 females per group).

  • Dose Levels: A minimum of three dose levels (low, mid, high) and a concurrent control group. Dose selection will be based on the results of the acute toxicity study, with the high dose expected to produce some toxicity but not significant mortality.[20]

  • Administration: Daily oral gavage for 28 consecutive days.

  • In-life Monitoring:

    • Clinical Observations: Daily.

    • Body Weight and Food Consumption: Weekly.

    • Ophthalmological Examination: Prior to the study and at termination for the control and high-dose groups.[21]

  • Clinical Pathology: Blood and urine samples will be collected at the end of the study for hematology, clinical chemistry, and urinalysis.[21][22][23] These parameters are crucial for detecting effects on the hematopoietic system, liver, and kidney function.[23]

    • Hematology: Red blood cell count, hemoglobin, hematocrit, white blood cell count and differential, platelet count.[21][22]

    • Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, creatinine, urea, total protein, albumin, globulin, glucose, cholesterol, triglycerides.[21][22]

    • Urinalysis: Volume, specific gravity, pH, protein, glucose, ketones, bilirubin, urobilinogen, and microscopic examination of sediment.

  • Terminal Procedures:

    • Gross Necropsy: Full necropsy on all animals.

    • Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain, heart, adrenal glands, gonads) will be weighed.

    • Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups.[24][25][26] Any target organs identified will be examined in the lower dose groups.[24][25]

Table 1: Experimental Design for 28-Day Repeated-Dose Oral Toxicity Study

GroupDose Level (mg/kg/day)Number of Animals (Male/Female)Purpose
10 (Vehicle Control)10 / 10Baseline Comparison
2Low Dose10 / 10No-Observed-Adverse-Effect Level (NOAEL)
3Mid Dose10 / 10Dose-Response Characterization
4High Dose10 / 10Identification of Target Organ Toxicity
5 (Optional)Recovery Control5 / 5Reversibility Assessment
6 (Optional)Recovery High Dose5 / 5Reversibility Assessment

Diagram: Sub-chronic Toxicity Study Workflow

cluster_inlife In-life Phase (28 Days) cluster_terminal Terminal Phase cluster_analysis Data Analysis & Interpretation start Acclimatization & Group Assignment dosing Daily Oral Dosing start->dosing monitoring Clinical Observations Body Weight Food Consumption dosing->monitoring clinical_path Clinical Pathology (Hematology, Clinical Chemistry, Urinalysis) monitoring->clinical_path necropsy Gross Necropsy & Organ Weights clinical_path->necropsy histopath Histopathology necropsy->histopath data_analysis Statistical Analysis of Data histopath->data_analysis noael NOAEL Determination data_analysis->noael report Final Study Report noael->report

Caption: Workflow for the 28-day sub-chronic toxicity study.

Data Analysis and Interpretation

All collected data will be subjected to appropriate statistical analysis. The relationship between the dose of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane and the incidence and severity of any observed abnormalities will be evaluated. This includes an assessment of behavioral and clinical abnormalities, gross and microscopic lesions, changes in body and organ weights, and alterations in hematological and clinical chemistry parameters.[13] The ultimate goal is to establish a clear toxicological profile and determine a NOAEL for the compound under the conditions of the study.

Conclusion

This technical guide outlines a foundational, yet comprehensive, approach to the preliminary in vivo toxicity assessment of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane. By following established international guidelines and employing a stepwise, data-driven methodology, researchers and drug development professionals can generate the critical safety data necessary to make informed decisions about the future development of this novel compound. The successful execution of these studies will provide a robust understanding of its potential risks and lay the groundwork for more specialized, long-term toxicity evaluations.

References

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program (NTP). Available at: [Link]

  • Greaves, P. (2011). Histopathology of Preclinical Toxicity Studies (4th ed.). Academic Press. Available at: [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. Available at: [Link]

  • Guidance Document on Acute Oral Toxicity Testing. (2002). OECD. Available at: [Link]

  • Petterino, C., & Argentino-Storino, A. (2006). Clinical chemistry and haematology historical data in control Sprague-Dawley rats from pre-clinical toxicity studies. Experimental and Toxicologic Pathology, 57(3), 213–219. Available at: [Link]

  • Greaves, P. (2007). Histopathology of Preclinical Toxicity Studies: Interpretation and Relevance in Drug Safety Evaluation. Elsevier.
  • Clinical chemistry and haematology historical data in control Sprague-Dawley rats from pre-clinical toxicity studies. (2006). ResearchGate. Available at: [Link]

  • Preclinical Histopathology: A Powerful Insight into Early Drug Development. (2024). Available at: [Link]

  • The Critical Role of Histopathology in Drug Development: Unveiling the Invisible. (2024). HistoWiz. Available at: [Link]

  • Wilson, A., et al. (2023). Impact of repeated micro and macro blood sampling on clinical chemistry and haematology in rats for toxicokinetic studies. Regulatory Toxicology and Pharmacology, 141, 105386. Available at: [Link]

  • Histopathology of Preclinical Toxicity Studies. (n.d.). ResearchGate. Available at: [Link]

  • Uridine Triacetate: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity. (2025). Available at: [Link]

  • Brokaar, E., et al. (2025). Severe fluoropyrimidine toxicity in older adults with cancer with DPYD wild type. Cancer, 131(4), 585-593. Available at: [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS 423. (2001). National Toxicology Program (NTP). Available at: [Link]

  • Severe fluoropyrimidine toxicity in older adults with cancer with DPYD wild type. (n.d.). Wiley Online Library. Available at: [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (n.d.). OECD. Available at: [Link]

  • Sub-Chronic Oral Toxicity Testing in Laboratory Animals. (n.d.). ICCF. Available at: [Link]

  • Sub-Chronic and Chronic Toxicity Studies. (n.d.). Charles River Laboratories. Available at: [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). Available at: [Link]

  • Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. (2017). FDA. Available at: [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. (2025). Auxochromofours. Available at: [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ACS Publications. Available at: [Link]

  • Fluoropyrimidine-induced cardiotoxicity. (n.d.). PMC - NIH. Available at: [Link]

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  • Understanding FDA Guidelines for Toxicity Studies. (2025). HistologiX. Available at: [Link]

  • Elevated Risk of Fluoropyrimidine-Associated Toxicity in European Patients with DPYD Genetic Polymorphism: A Systematic Review and Meta-Analysis. (2022). MDPI. Available at: [Link]

  • Reference Data of the Main Physiological Parameters in Control Sprague-Dawley Rats from Pre-clinical Toxicity Studies. (2010). KoreaMed Synapse. Available at: [Link]

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  • methods for determining sub-acute, sub-chronic, and chronic toxicity of chemical compounds. (n.d.). Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Available at: [Link]

  • Subchronic and Chronic Toxicity Assessment of Sublancin in Sprague–Dawley Rats. (2025). PMC - NIH. Available at: [Link]

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025). UWSpace. Available at: [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). PubMed. Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). Semantic Scholar. Available at: [Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][13][27]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (2020). ACS Publications. Available at: [Link]

  • Summary of Toxicity Studies With Pyridaben. (1994). Available at: [Link]

  • Twenty-Eight-Day Repeated-Dose Oral Toxicity Study of 13F-OLE in Rats. (2009). Daikin Chemicals. Available at: [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (n.d.). PMC - NIH. Available at: [Link]

  • Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. (2025). Journal of Chemical Health Risks. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of two critical physicochemical properties of the novel compound 1-(3-Fluoropyridin-2-yl)-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of two critical physicochemical properties of the novel compound 1-(3-Fluoropyridin-2-yl)-1,4-diazepane: its molecular weight and lipophilicity. As a molecule of interest in medicinal chemistry and drug discovery, understanding these fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.[1][2] This document will detail the precise molecular weight and delve into the theoretical and practical aspects of its lipophilicity, as expressed by the partition coefficient (LogP) and distribution coefficient (LogD). Detailed experimental protocols for determining these values are provided, alongside an exploration of computational prediction methods. The causality behind experimental choices and the importance of these parameters in the drug development pipeline are emphasized throughout.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is heavily influenced by its inherent physicochemical properties.[3] Among these, molecular weight and lipophilicity are foundational parameters that govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][4] 1-(3-Fluoropyridin-2-yl)-1,4-diazepane, a heterocyclic compound containing a fluoropyridine and a diazepane moiety, presents a unique structural framework with potential therapeutic applications. The 1,4-diazepane scaffold, for instance, has been explored in the development of inhibitors for targets such as amyloid-beta (Aβ) aggregation in Alzheimer's disease and as factor Xa inhibitors for antithrombotic activity.[5][6] A thorough characterization of its molecular weight and lipophilicity is therefore a critical first step in its evaluation as a potential therapeutic agent.

Lipophilicity, the "fat-loving" nature of a molecule, dictates its ability to traverse the lipid bilayers of cell membranes, a crucial step for drug absorption and distribution.[1][] However, a delicate balance is required; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[3][4] This guide will provide the necessary theoretical background and practical methodologies to accurately assess these key properties for 1-(3-Fluoropyridin-2-yl)-1,4-diazepane.

Molecular Weight Determination

The molecular weight of a compound is a fundamental and unambiguous property derived from its molecular formula.

Molecular Formula and Calculated Mass

The molecular formula for 1-(3-Fluoropyridin-2-yl)-1,4-diazepane has been established as C₁₀H₁₄FN₃.[8] Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Fluorine: 18.998 u, Nitrogen: 14.007 u), the molecular weight can be precisely calculated.

PropertyValueSource
Molecular FormulaC₁₀H₁₄FN₃[8]
Monoisotopic Mass195.11717 Da[8]
Average Molecular Weight195.24 g/mol Calculated

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element, while the average molecular weight (or molar mass) uses the weighted average of all naturally occurring isotopes.

Lipophilicity: A Deep Dive into LogP and LogD

Lipophilicity is a critical physicochemical parameter that significantly influences a drug's pharmacokinetic and pharmacodynamic behavior.[1] It is most commonly quantified by the partition coefficient (LogP) and the distribution coefficient (LogD).

Theoretical Framework: Understanding the Partition and Distribution Coefficients
  • LogP (Partition Coefficient): This value represents the ratio of the concentration of a neutral compound in a lipophilic solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1][9][10] It is a measure of the inherent lipophilicity of the non-ionized form of a molecule.[10] A higher LogP value indicates greater lipophilicity.[1]

  • LogD (Distribution Coefficient): For ionizable compounds, the LogD is a more physiologically relevant measure of lipophilicity as it considers all forms of the molecule (neutral and ionized) at a specific pH.[9][10][11] The distribution of an ionizable compound between the two phases is a function of the pH of the aqueous medium.[9][11][12] Since most drugs are weak acids or bases and can exist in ionized forms at physiological pH, LogD provides a more accurate prediction of their behavior in the body.[][14]

For non-ionizable compounds, LogP is equal to LogD across all pH values.[9][15] However, for a compound like 1-(3-Fluoropyridin-2-yl)-1,4-diazepane, which contains basic nitrogen atoms, its ionization state will be pH-dependent, making LogD the more pertinent parameter for predicting its in vivo behavior.

Computational Prediction of Lipophilicity

Before embarking on experimental determination, computational methods offer a rapid and cost-effective way to estimate LogP.[16] These methods are broadly categorized into two approaches:

  • Substructure-based (or Fragment-based) methods: These approaches calculate LogP by summing the contributions of individual fragments of the molecule.[16]

  • Whole Molecule approaches: These methods utilize molecular properties and topological indices to predict LogP.[16]

Several software packages and online tools are available for these predictions.[17][18][19][20] For 1-(3-Fluoropyridin-2-yl)-1,4-diazepane, a predicted XlogP value of 1.1 is available from the PubChem database.[8]

ParameterPredicted ValueSource
XlogP1.1[8]

This predicted value suggests that the compound possesses a moderate degree of lipophilicity, falling within the "drug-like" space often cited by frameworks like Lipinski's Rule of Five, which suggests an optimal LogP range for oral bioavailability.[4][][9][12]

Experimental Determination of Lipophilicity: The Shake-Flask Method

The "gold standard" for experimentally determining LogP and LogD is the shake-flask method.[12][21] This direct method involves measuring the concentration of the compound in both the n-octanol and aqueous phases after they have reached equilibrium.[21]

The following diagram illustrates the key steps in the shake-flask method for determining LogD.

Shake_Flask_Method A 1. Preparation of Phases B 2. Sample Preparation A->B C 3. Partitioning B->C D 4. Phase Separation C->D E 5. Concentration Analysis D->E F 6. LogD Calculation E->F

Caption: Workflow for LogD determination using the shake-flask method.

This protocol is designed to determine the LogD of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane at a physiologically relevant pH of 7.4.[22]

Materials:

  • 1-(3-Fluoropyridin-2-yl)-1,4-diazepane

  • n-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Vials with screw caps

  • Vortex mixer or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Phase Saturation (Self-Validating System):

    • Causality: To ensure that the two phases are in equilibrium with each other before the introduction of the analyte, they must be pre-saturated. This prevents volume changes in the phases during the experiment, which would affect the final concentration measurements.

    • Mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel.

    • Shake vigorously for at least 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely before use.[12]

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane in DMSO.[14][15]

  • Partitioning Experiment:

    • In a vial, combine the pre-saturated n-octanol and pre-saturated PBS (pH 7.4) in a defined volume ratio (e.g., 1:1).

    • Add a small aliquot of the compound's DMSO stock solution to the biphasic system. The final concentration of the compound should be low enough to avoid solubility issues in either phase.

    • Causality: The choice of phase volume ratio can be adjusted based on the expected lipophilicity to ensure that the concentration in both phases is within the quantifiable range of the analytical method.[22]

    • Securely cap the vial and mix thoroughly using a vortex mixer or rotator for a sufficient time (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.[14][15]

  • Phase Separation:

    • Centrifuge the vial at a moderate speed to ensure complete separation of the n-octanol and aqueous layers.

  • Sample Analysis:

    • Carefully withdraw an aliquot from both the n-octanol (upper) and the PBS (lower) layers.

    • Causality: To avoid cross-contamination, especially when sampling the aqueous phase, it is good practice to use a "water-plug" aspiration method where a small amount of clean water is drawn into the syringe tip before sampling the aqueous layer.[21]

    • Analyze the concentration of the compound in each aliquot using a validated HPLC or LC-MS method.[14][22]

  • LogD Calculation:

    • The LogD is calculated using the following formula: LogD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Conclusion

The molecular weight and lipophilicity of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane are fundamental parameters that provide critical insights for its development as a potential therapeutic agent. This guide has provided a comprehensive overview of these properties, from theoretical underpinnings to practical experimental determination. The calculated molecular weight provides a precise value for this key identifier. The discussion on lipophilicity, distinguishing between LogP and the more physiologically relevant LogD for this ionizable compound, equips researchers with the necessary knowledge to assess its potential for membrane permeability and overall ADMET profile. The detailed shake-flask protocol offers a robust, self-validating method for experimental determination, while computational predictions provide a valuable preliminary assessment. By understanding and accurately measuring these core physicochemical properties, drug development professionals can make more informed decisions in the optimization and progression of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane as a drug candidate.

References

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

  • Bhal, S. K. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Drug Discovery and Development. Retrieved from [Link]

  • Taylor & Francis Online. (2019, November 17). Is there enough focus on lipophilicity in drug discovery? Retrieved from [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-fluoropyridin-2-yl)-1,4-diazepane. Retrieved from [Link]

  • Applichem. (n.d.). 1-(3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride. Retrieved from [Link]

  • Sahu, V. K., & Rai, A. K. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Molecules, 28(2), 798. Retrieved from [Link]

  • Kah, M., & Brown, C. D. (2008). LogD: lipophilicity for ionisable compounds. Pest Management Science, 64(8), 830–835. Retrieved from [Link]

  • ResearchGate. (n.d.). LogD: Lipophilicity for ionisable compounds | Request PDF. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • CompuDrug. (n.d.). PrologP. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153–161. Retrieved from [Link]

  • Evotec. (n.d.). Lipophilicity Services | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. protocols.io. Retrieved from [Link]

  • Wu, Z., et al. (2022). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Journal of Chemical Information and Modeling, 62(15), 3585–3597. Retrieved from [Link]

  • BioDuro. (n.d.). ADME LogP LogD Assay. Retrieved from [Link]

  • Nagahara, T., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179–2191. Retrieved from [Link]

  • PubChem. (n.d.). CID 66803570 | C10H24N4. Retrieved from [Link]

  • PubChem. (n.d.). 1-Pyridin-3-yl-1,4-diazepane. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • NIST. (n.d.). Diazepam. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,4-Diazepine. Retrieved from [Link]

  • UWSpace. (2025, July 16). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane Derivatives

Introduction: The Significance of Fluoropyridinyl-Diazepane Scaffolds in Modern Drug Discovery The confluence of the 1,4-diazepane ring system and a fluorinated pyridine moiety represents a "privileged scaffold" in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fluoropyridinyl-Diazepane Scaffolds in Modern Drug Discovery

The confluence of the 1,4-diazepane ring system and a fluorinated pyridine moiety represents a "privileged scaffold" in medicinal chemistry. The 1,4-diazepane structure offers a flexible, seven-membered ring with two nitrogen atoms, providing multiple points for substitution and interaction with biological targets. This framework is a common feature in a variety of centrally active agents.[1][2] The incorporation of a 3-fluoropyridine group can significantly enhance a molecule's pharmacological profile. Fluorine substitution is a well-established strategy in drug design to improve metabolic stability, binding affinity, and bioavailability.[3] Consequently, 1-(3-Fluoropyridin-2-yl)-1,4-diazepane derivatives are of considerable interest to researchers developing novel therapeutics for a range of disorders.

This document provides a comprehensive guide to the synthesis of this important class of molecules, detailing two primary and robust synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. For each method, we will delve into the mechanistic rationale, provide detailed, step-by-step laboratory protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane derivatives hinges on the formation of a C-N bond between the C2 position of the 3-fluoropyridine ring and one of the nitrogen atoms of the 1,4-diazepane. The two most effective and widely employed methods to achieve this are:

  • Nucleophilic Aromatic Substitution (SNAr): This approach leverages the inherent electrophilicity of the pyridine ring, which is further enhanced by the presence of the fluorine atom. The diazepine acts as the nucleophile, directly displacing a leaving group on the pyridine ring.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction provides an alternative route, particularly useful when the SNAr reaction is sluggish or when milder conditions are required.[4][5]

A crucial aspect of either strategy is the selective mono-arylation of the 1,4-diazepane. To prevent the formation of undesired bis-arylated products, it is essential to employ a protecting group strategy. The use of a mono-Boc-protected 1,4-diazepane is the standard and recommended approach.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale and Causality

Nucleophilic aromatic substitution on pyridine rings proceeds via a two-step addition-elimination mechanism.[6][7] The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the C2 and C4 positions, making them susceptible to nucleophilic attack. The presence of an additional fluorine atom at the C3 position further activates the ring towards attack at the C2 position.

The reaction is initiated by the attack of the nucleophilic amine of mono-Boc-1,4-diazepane at the C2 position of 2-halo-3-fluoropyridine. This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][8] The aromaticity of the pyridine ring is then restored by the expulsion of the halide leaving group. Fluoropyridines are often more reactive than their chloro- or bromo- counterparts in SNAr reactions, which can allow for the use of milder reaction conditions.[6][9]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_3_Difluoropyridine 2,3-Difluoropyridine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2_3_Difluoropyridine->Meisenheimer_Complex Mono_Boc_Diazepane Mono-Boc-1,4-diazepane Mono_Boc_Diazepane->Meisenheimer_Complex Nucleophilic Attack at C2 Target_Molecule 1-(3-Fluoropyridin-2-yl)-4-Boc-1,4-diazepane Meisenheimer_Complex->Target_Molecule Elimination of Fluoride Fluoride_Ion Fluoride Ion Meisenheimer_Complex->Fluoride_Ion

SNAr reaction pathway for the synthesis of the protected target molecule.
Detailed Experimental Protocol: SNAr

This protocol describes the reaction of 2,3-difluoropyridine with mono-Boc-1,4-diazepane. 2,3-Difluoropyridine is a suitable starting material as the fluorine at the C2 position is the more labile leaving group in SNAr reactions.

Table 1: Reagents and Materials for SNAr Synthesis

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equivalents
2,3-Difluoropyridine99.051.0 g1.0
Mono-Boc-1,4-diazepane200.272.22 g1.1
Potassium Carbonate (K₂CO₃)138.212.79 g2.0
N,N-Dimethylformamide (DMF)-20 mL-
Ethyl acetate (EtOAc)-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Silica Gel-As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add mono-Boc-1,4-diazepane (2.22 g, 1.1 eq.) and potassium carbonate (2.79 g, 2.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (20 mL) to the flask. Stir the mixture to ensure good suspension of the reagents. Add 2,3-difluoropyridine (1.0 g, 1.0 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-Fluoropyridin-2-yl)-4-Boc-1,4-diazepane.

  • Deprotection (Optional): To remove the Boc protecting group, dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in dioxane. Stir at room temperature until deprotection is complete (monitored by TLC). Evaporate the solvent to yield the final product, often as a salt.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Rationale and Causality

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds.[4] The reaction is catalyzed by a palladium complex and involves a catalytic cycle of three main steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition to the aryl halide (2-bromo-3-fluoropyridine), forming a palladium(II) complex.

  • Amine Coordination and Deprotonation: The amine (mono-Boc-1,4-diazepane) coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos or RuPhos, are often employed to promote the reductive elimination step and prevent the formation of undesired side products.[10][11]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex L₂Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination Pd_Amine_Complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Pd_Amido_Complex L₂Pd(II)(Ar)(NR₂) Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of 2-bromo-3-fluoropyridine with mono-Boc-1,4-diazepane.

Table 2: Reagents and Materials for Buchwald-Hartwig Synthesis

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equivalents
2-Bromo-3-fluoropyridine175.981.0 g1.0
Mono-Boc-1,4-diazepane200.271.25 g1.1
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7252 mg0.01
Xantphos578.68132 mg0.04
Sodium tert-butoxide (NaOtBu)96.10780 mg1.4
Toluene (anhydrous)-20 mL-
Ethyl acetate (EtOAc)-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Silica Gel-As needed-

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (52 mg, 0.01 eq.), Xantphos (132 mg, 0.04 eq.), and sodium tert-butoxide (780 mg, 1.4 eq.).

  • Reagent Addition: Add mono-Boc-1,4-diazepane (1.25 g, 1.1 eq.) and 2-bromo-3-fluoropyridine (1.0 g, 1.0 eq.) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene (20 mL) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the pure 1-(3-Fluoropyridin-2-yl)-4-Boc-1,4-diazepane.

  • Deprotection (Optional): Follow the deprotection procedure as described in Method 1.

Product Characterization

The final product, both in its protected and deprotected form, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The spectra should show the characteristic signals for the fluoropyridine and diazepine protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Conclusion

The synthesis of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane derivatives can be successfully achieved through either Nucleophilic Aromatic Substitution or Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of method may depend on the availability of starting materials, functional group tolerance of other substituents on the pyridine ring, and the desired reaction conditions. The SNAr approach is often more direct and atom-economical, while the Buchwald-Hartwig amination offers broader substrate scope and milder conditions. In both strategies, the use of a mono-Boc-protected 1,4-diazepane is critical for achieving selective mono-arylation. The protocols detailed in this application note provide a robust foundation for researchers and drug development professionals to synthesize these valuable compounds for further investigation.

References

  • [Reference to a general review on fluoropyridines in medicinal chemistry]
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Zhang, Y., et al. (2003). Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. Organic Letters, 5(24), 4561–4563.
  • Shen, Q., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 2164–2167.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddy, T. S., et al. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1050-1055.
  • [Reference to a review on SNAr mechanisms]
  • Diaba, F., et al. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 142(39), 16546–16552.
  • [Reference to a review on Buchwald-Hartwig amin
  • Ali, S. A., et al. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Benchchem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(34), 12041–12049.
  • [Reference to a review on photoredox c
  • [Reference to a high-throughput experimentation study on Buchwald-Hartwig amin
  • Caron, S., et al. (2002). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. Organic Syntheses, 79, 209.
  • [Reference to a study on chemo-selective Buchwald-Hartwig amin
  • Tokyo Chemical Industry. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.
  • [Reference to a review on concerted nucleophilic arom
  • Procter, D. J., et al. (2017). N1-Arylation of 1,4-Benzodiazepine-2-ones with Diaryliodonium Salts. Synlett, 28(11), 1319-1322.
  • [Reference to a study on selective mono-aryl
  • [Reference to a study on 1,4-diazepane derivatives as amyloid beta aggreg
  • [Reference to a review on aryl
  • [Reference to a study on selective aryl
  • In-Sue, K., & Park, K. H. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. In Benzodiazepines. IntechOpen.
  • [Reference to a study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines]
  • [Reference to a study on temperature-controlled selective aryl
  • [Reference to a study on Pd(II)

Sources

Application

How to dissolve 1-(3-Fluoropyridin-2-yl)-1,4-diazepane for cell culture assays

Application Notes and Protocols Topic: Best Practices for the Dissolution of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane for In Vitro Cellular Assays For: Researchers, scientists, and drug development professionals Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Best Practices for the Dissolution of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane for In Vitro Cellular Assays

For: Researchers, scientists, and drug development professionals

Introduction

1-(3-Fluoropyridin-2-yl)-1,4-diazepane is a heterocyclic small molecule with potential applications in various fields of biomedical research. As with any in vitro study, the reliability and reproducibility of experimental results are fundamentally dependent on the proper handling and preparation of test compounds. The dissolution of small molecules, particularly those with limited aqueous solubility, is a critical first step that can significantly impact downstream assay performance. This document, prepared from the perspective of a Senior Application Scientist, provides a comprehensive guide to dissolving 1-(3-Fluoropyridin-2-yl)-1,4-diazepane for cell culture-based assays. It emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a robust and validated methodology.

Physicochemical Properties of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane

A foundational understanding of the compound's properties is essential for developing an effective dissolution strategy. While extensive experimental data on this specific molecule is not widely published, we can summarize its known and predicted characteristics. The compound is available in both a free base and a dihydrochloride salt form, which can influence solubility.

PropertyValue (Free Base)Value (Dihydrochloride Salt)Source
Molecular Formula C₁₀H₁₄FN₃C₁₀H₁₆Cl₂FN₃[1][2]
Molecular Weight 195.24 g/mol 268.16 g/mol [1][2]
Appearance Typically a solidCrystalline solid[3]
Predicted Solubility Expected to be poorly soluble in aqueous solutions but soluble in organic solvents like DMSO and ethanol.Higher aqueous solubility is expected compared to the free base, but may still require an organic co-solvent for high-concentration stocks.General Chemical Principles

Expert Insight: The presence of the pyridine and diazepane rings suggests the molecule has polar characteristics, but the overall structure is likely to favor solubility in organic solvents. The dihydrochloride salt form is designed to improve aqueous solubility and handling. However, for creating high-concentration stock solutions (e.g., >1 mM), an organic solvent is almost always necessary.

The Critical Role of the Solvent

The choice of solvent is paramount and is governed by two primary factors: its ability to dissolve the compound at a high concentration and its compatibility with the biological system being studied.

  • Dimethyl Sulfoxide (DMSO): DMSO is a universal solvent for drug discovery and is the recommended primary solvent for 1-(3-Fluoropyridin-2-yl)-1,4-diazepane. Its amphiphilic nature allows it to dissolve a vast range of hydrophobic and hydrophilic compounds.

  • Ethanol (EtOH): Ethanol can be an alternative, but it is generally less effective at dissolving highly non-polar compounds compared to DMSO. Some cell types may be more sensitive to residual ethanol.

  • Aqueous Buffers (e.g., PBS, Saline): Direct dissolution in aqueous buffers is unlikely to achieve the high concentrations needed for a stock solution. These are used for subsequent dilutions of the primary stock.

Causality of Solvent Choice: Why DMSO is Preferred

DMSO's utility extends beyond its broad solvating power. It is miscible with water and cell culture media, which facilitates the dilution of the stock solution to the final working concentration without immediate precipitation of the compound. However, it is not biologically inert. At concentrations typically above 0.5% (v/v), DMSO can induce a range of cellular effects, including cytotoxicity, differentiation, and changes in gene expression.[4][5] Therefore, a core principle of this protocol is to maximize the stock concentration to minimize the final volume of DMSO introduced into the cell culture.

Protocol I: Preliminary Solubility Assessment (Recommended)

Since batch-to-batch variability and the specific salt form can affect solubility, performing a small-scale solubility test is a self-validating step that ensures accuracy.[6]

Objective: To determine the approximate maximum solubility of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane in the chosen primary solvent (DMSO).

Materials:

  • 1-(3-Fluoropyridin-2-yl)-1,4-diazepane (solid)

  • Cell culture grade DMSO

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh: Accurately weigh approximately 1-2 mg of the compound into a sterile microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume of DMSO to target a high concentration (e.g., add 50 µL to 1 mg of compound to target ~100 mM, assuming a MW of ~200 g/mol ).

  • Dissolution Attempt: Vortex the tube vigorously for 1-2 minutes. Visually inspect for any undissolved particles against a light source.

  • Incremental Addition: If solid remains, add additional small, known volumes of DMSO (e.g., 10 µL at a time), vortexing for 1-2 minutes after each addition.

  • Record and Calculate: Continue until the compound is fully dissolved. Record the total volume of DMSO used. Calculate the maximum approximate concentration achieved.

  • Precipitation Check: To ensure stability, dilute this concentrated solution 1:1 with sterile water or PBS and observe if any precipitate forms immediately. This provides insight into its behavior when diluted into an aqueous environment.

This preliminary test establishes an empirical upper limit for your stock solution, preventing the creation of a supersaturated and unstable stock.

Protocol II: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a standard starting point for most cell-based assays. Adjust calculations based on the results of the preliminary solubility test.

Materials:

  • 1-(3-Fluoropyridin-2-yl)-1,4-diazepane

  • Cell culture grade DMSO, sterile

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculation: Determine the mass of the compound needed.

    • Formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

    • Example (for 1 mL of 10 mM stock of the dihydrochloride salt, MW=268.16): Mass (mg) = 0.010 mol/L * 268.16 g/mol * 0.001 L * 1000 mg/g = 2.68 mg

  • Weighing: In a sterile tube, carefully weigh out the calculated mass of the compound. This should be done in a chemical fume hood or a designated area for handling chemical powders, using appropriate personal protective equipment (PPE).

  • Solvent Addition: Add the calculated volume of sterile DMSO (e.g., 1 mL for the example above) to the tube containing the compound.

  • Dissolution:

    • Cap the tube securely and vortex for 2-3 minutes until the solid is completely dissolved.[6]

    • Visually inspect the solution to ensure no particulates remain.

    • Troubleshooting: If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed.[1][7] However, always be mindful of the compound's stability under these conditions. Avoid excessive heat.

  • Storage and Aliquoting:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled microcentrifuge tubes.

    • Rationale: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.[7][8]

    • Store aliquots at -20°C or -80°C, protected from light. Properly stored, DMSO stock solutions are typically stable for several months.[9]

Protocol III: Preparation of Working Solutions for Cell Culture

This protocol involves diluting the high-concentration stock solution into your complete cell culture medium to achieve the final desired experimental concentrations.

Key Principle: The Vehicle Control It is imperative to include a "vehicle control" in all experiments. This control consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound, but without the compound itself. This allows you to distinguish the effects of the compound from any effects of the solvent.[10]

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution Strategy: To avoid compound precipitation when transferring from a high-DMSO environment to an aqueous medium, a step-wise or serial dilution is highly recommended.[6] Direct, large-volume dilutions (e.g., 1:1000) can cause the compound to "crash out" of the solution.

  • Example Dilution Series (to achieve 10 µM, 1 µM, and 0.1 µM):

    • Step A: Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in complete cell culture medium (e.g., 5 µL of 10 mM stock + 45 µL of medium). Mix thoroughly by gentle pipetting.

    • Step B: Final Dilutions: Use the 1 mM intermediate solution to make the final working concentrations.

      • For 10 µM: Dilute the 1 mM intermediate 1:100 (e.g., 10 µL of 1 mM intermediate into 990 µL of medium).

      • For 1 µM: Dilute the 1 mM intermediate 1:1000 (e.g., 1 µL of 1 mM intermediate into 999 µL of medium).

      • For 0.1 µM: First, make a 100 µM solution (10 µL of 1 mM into 90 µL medium), then dilute that 1:1000 (1 µL into 999 µL medium).

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your highest treatment concentration does not exceed acceptable limits (ideally ≤ 0.1%, and almost always < 0.5%).

    • Calculation: Final DMSO % = (Volume of Stock Added / Total Final Volume) * (Initial DMSO % in stock, which is 100)

    • Example (10 µM from 10 mM stock): A 1:1000 dilution results in a final DMSO concentration of 0.1%.

  • Application to Cells: Add the prepared working solutions to your cells immediately after preparation. Do not store working solutions in aqueous media for extended periods, as compound stability may be limited.

Visualized Workflows

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation weigh Weigh Solid Compound dissolve Dissolve in 100% DMSO weigh->dissolve calc Calculate Mass for 10 mM Stock calc->weigh vortex Vortex / Sonicate dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw Begin Experiment intermediate Prepare Intermediate Dilution (e.g., 1 mM in Medium) thaw->intermediate final_dil Prepare Final Working Concentrations in Medium intermediate->final_dil vehicle Prepare Vehicle Control (Medium + DMSO) treat Add to Cell Culture final_dil->treat vehicle->treat

Caption: Workflow for preparing stock and working solutions.

G stock 10 mM Stock in 100% DMSO intermediate 1 mM Intermediate in Culture Medium (0.1% DMSO) stock->intermediate 1:10 Dilution final_10uM 10 µM Final in Culture Medium (0.1% DMSO) intermediate->final_10uM 1:100 Dilution final_1uM 1 µM Final in Culture Medium (0.01% DMSO) intermediate->final_1uM 1:1000 Dilution final_0_1uM 0.1 µM Final in Culture Medium (0.001% DMSO) intermediate->final_0_1uM Serial Dilution

Caption: Logical flow for diluting stock to final concentrations.

References

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. Available at: [Link]

  • Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells - ResearchGate. Available at: [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC. Available at: [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. Available at: [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells - SID. Available at: [Link]

  • 1 Preparation stock solution solid compound(s). Available at: [Link]

  • 1-(3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride | 2126160-39-0 | C10H16Cl2FN3 - Appchem. Available at: [Link]

  • 1-(3-fluoropyridin-2-yl)-1,4-diazepane - PubChemLite. Available at: [Link]

  • 1-(3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride | 2126160-39-0 | C10H16Cl2FN3 - Appchem. Available at: [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - PubMed. Available at: [Link]

Sources

Method

Application Notes and Protocols: 1-(3-Fluoropyridin-2-yl)-1,4-diazepane as a Medicinal Chemistry Building Block

Introduction: Strategic Integration of Fluoropyridine and Diazepane Moieties In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Integration of Fluoropyridine and Diazepane Moieties

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. The compound 1-(3-Fluoropyridin-2-yl)-1,4-diazepane emerges as a particularly compelling scaffold, synergistically combining the advantageous properties of a fluorinated pyridine ring with the conformational flexibility and synthetic versatility of a 1,4-diazepane moiety.

The incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties.[1][2] The high electronegativity of fluorine can alter the pKa of nearby basic centers, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The 3-fluoropyridin-2-yl fragment, specifically, offers a unique electronic signature and a handle for further functionalization.

Concurrently, the 1,4-diazepane ring system is a recognized "privileged structure" in medicinal chemistry, frequently appearing in centrally active agents due to its ability to present substituents in a defined three-dimensional space.[3][4] This seven-membered heterocycle can adopt multiple low-energy conformations, allowing for effective exploration of the chemical space around a biological target. The presence of a secondary amine in the 1,4-diazepane ring of the title compound provides a readily accessible point for derivatization, enabling the construction of diverse chemical libraries.

This guide provides a comprehensive overview of the synthetic utility of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane, complete with detailed protocols for its synthesis and subsequent derivatization, empowering researchers to effectively leverage this promising building block in their drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in medicinal chemistry. Below is a summary of the key properties of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane.

PropertyValueSource
Molecular Formula C₁₀H₁₄FN₃Commercial Vendor Data
Molecular Weight 195.24 g/mol Commercial Vendor Data
CAS Number 1339242-88-4Commercial Vendor Data
Appearance Off-white to yellow solid (predicted)Inferred from related compounds
Solubility Soluble in DMSO, DMF, and chlorinated solvents (predicted)Inferred from related compounds
pKa (predicted) Basic pKa of the diazepane nitrogen is expected to be in the range of 7-9.Inferred from related compounds

Synthetic Protocols

Protocol 1: Synthesis of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane

The synthesis of the title compound is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction between 2,3-difluoropyridine and 1,4-diazepane. The greater electrophilicity of the C2 position in 2,3-difluoropyridine, enhanced by the electron-withdrawing effect of the ring nitrogen, directs the selective substitution at this position.

Reaction Scheme:

Synthesis_of_1-(3-Fluoropyridin-2-yl)-1,4-diazepane cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2,3-Difluoropyridine 2,3-Difluoropyridine Reaction_Center 2,3-Difluoropyridine->Reaction_Center + 1,4-Diazepane 1,4-Diazepane 1,4-Diazepane->Reaction_Center Reagents K₂CO₃, DMSO Conditions 100-120 °C, 12-24 h Product 1-(3-Fluoropyridin-2-yl)-1,4-diazepane Reaction_Center->Product

A schematic representation of the synthesis of the title compound.

Materials:

  • 2,3-Difluoropyridine

  • 1,4-Diazepane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,4-diazepane (1.2 equivalents) in anhydrous DMSO, add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.

  • Add 2,3-difluoropyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(3-Fluoropyridin-2-yl)-1,4-diazepane.

Expected Characterization Data (based on analogous structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85-7.75 (m, 1H), 7.20-7.10 (m, 1H), 6.80-6.70 (m, 1H), 3.65-3.55 (m, 4H), 3.10-3.00 (m, 2H), 2.95-2.85 (m, 2H), 2.00-1.90 (m, 2H), 1.80 (br s, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.2 (d, J = 12 Hz), 148.5 (d, J = 240 Hz), 139.8 (d, J = 5 Hz), 123.4 (d, J = 18 Hz), 118.6 (d, J = 3 Hz), 52.8, 50.1, 48.2, 47.5, 28.9.

  • MS (ESI): m/z 196.1 [M+H]⁺.

Protocol 2: N-Alkylation of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane via Reductive Amination

The secondary amine of the diazepane ring is a prime site for introducing molecular diversity. Reductive amination is a robust and widely used method for the N-alkylation of secondary amines.[5] This protocol details a representative procedure using an aldehyde as the alkylating agent.

Reaction Workflow:

Reductive_Amination_Workflow Start 1-(3-Fluoropyridin-2-yl)-1,4-diazepane + Aldehyde/Ketone Step1 Formation of Iminium Ion Intermediate Start->Step1 Step2 In-situ Reduction (Sodium Triacetoxyborohydride) Step1->Step2 Product N-Alkylated Product Step2->Product Purification Work-up and Purification Product->Purification FinalProduct Pure N-Alkylated Derivative Purification->FinalProduct

A generalized workflow for the N-alkylation via reductive amination.

Materials:

  • 1-(3-Fluoropyridin-2-yl)-1,4-diazepane

  • Aldehyde or ketone of choice (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-(3-Fluoropyridin-2-yl)-1,4-diazepane (1.0 equivalent) in anhydrous dichloromethane.

  • Add the desired aldehyde or ketone (1.1 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated derivative.

Applications in Medicinal Chemistry

The derivatized 1-(3-Fluoropyridin-2-yl)-1,4-diazepane scaffold can be explored for a wide range of therapeutic targets. The combination of the hydrogen bond accepting and donating features of the diazepane ring, coupled with the electronic properties of the fluoropyridine moiety, makes it an attractive scaffold for targeting G-protein coupled receptors (GPCRs), kinases, and other enzyme classes.

Recent patent literature discloses diazepane derivatives, including those with pyridyl substituents, for the potential treatment of mental and neurological diseases, highlighting the relevance of this scaffold in contemporary drug discovery.[6]

Conclusion

1-(3-Fluoropyridin-2-yl)-1,4-diazepane represents a valuable and versatile building block for medicinal chemists. Its straightforward synthesis and the reactivity of the secondary amine on the diazepane ring provide a robust platform for the generation of diverse compound libraries. The strategic incorporation of the fluoropyridine moiety offers the potential to fine-tune the pharmacological properties of the resulting molecules. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers looking to exploit the potential of this promising scaffold in their drug discovery endeavors.

References

  • Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Van Berkom, L. W. A., de Gelder, R., & Scheeren, H. W. (2006). 6-Spiro-1,4-diazepane-2,5-diones by Head-to-Tail N1/C2 Amide Bond Formation. European Journal of Organic Chemistry, 2006(3), 510-518.
  • Wang, J.-Y., Guo, X.-F., Wang, D.-X., Huang, Z.-T., & Wang, M.-X. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. The Journal of Organic Chemistry, 73(5), 1979–1982.
  • BenchChem. (2026).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
  • US20240246957A1 - Diazepane Derivatives, Processes for their Preparation, and Uses thereof for the Amelioration, Prevention and/or Treatment of Mental and Neurological Diseases - Google P
  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004). Bioorganic & Medicinal Chemistry, 12(9), 2179-2191.
  • Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • Synthesis of 1,4-Diazepanes and Benzo[b][3][7]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (2020). The Journal of Organic Chemistry, 85(17), 11348-11361.

  • WO2024226914A2 - Mrgprx2 antagonists and methods of use thereof - Google P
  • Buchwald-Hartwig Amin
  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. (2015). Chemical Reviews, 115(11), 5245-5301.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(8), 1143.
  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. (2026). BenchChem.

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Application

A Comprehensive Guide to the Development of a Stability-Indicating HPLC Method for the Analysis of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a detailed, science-driven protocol for the development and validation of a robust, stability-indicating Hig...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, science-driven protocol for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 1-(3-Fluoropyridin-2-yl)-1,4-diazepane. This molecule, featuring a basic fluoropyridine ring and a diazepane moiety, presents common analytical challenges, including poor retention on traditional reversed-phase columns and peak tailing. We will systematically address these challenges through logical column selection, mobile phase optimization, and adherence to international regulatory standards. The narrative explains the scientific rationale behind each experimental choice, moving from initial analyte characterization to a full method development workflow and forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and reproducible analytical method for this and structurally related compounds.

Foundational Strategy: Understanding the Analyte

The molecular structure of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane is the primary determinant of its chromatographic behavior. It is a moderately polar compound, with a predicted XLogP of 1.1, containing two key basic substructures: a pyridine ring (pKa ~5-6) and a diazepane ring.[3][4] This dual basicity is the central challenge in developing a successful HPLC method.

Key Analytical Challenges:

  • Peak Tailing: As basic compounds, the nitrogen atoms can engage in secondary ionic interactions with acidic residual silanols present on the surface of silica-based stationary phases, leading to asymmetrical peak shapes.[5]

  • Poor Retention: The compound's polarity can lead to insufficient retention on conventional non-polar C18 columns, causing it to elute near the solvent front where interference from the matrix is most likely.[6][7][8]

  • pH Sensitivity: The retention time and peak shape will be highly dependent on the pH of the mobile phase, which dictates the ionization state of the analyte.[9]

Our strategy is therefore built on mitigating these issues through a systematic, multi-step approach visualized below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Application Analyte Analyte Characterization (pKa, LogP, UV Spectrum) Strategy Define Analytical Strategy (Address Tailing & Retention) Analyte->Strategy Informs Screening Initial Screening (Column & Mobile Phase Scouting) Strategy->Screening Optimization Systematic Optimization (pH, Gradient, Temp.) Screening->Optimization Iterate FinalMethod Final Optimized Method Optimization->FinalMethod Finalize Validation Method Validation (ICH Q2) (Specificity, Linearity, etc.) FinalMethod->Validation ForcedDeg Forced Degradation Study (Stability-Indicating) Validation->ForcedDeg QC Routine Analysis & QC Validation->QC Enables ForcedDeg->Validation Confirms Specificity

Caption: Logical workflow for HPLC method development.

Systematic Method Development Protocol

This section details the step-by-step process for developing the analytical method, from initial screening to the final optimized conditions. The core principle is to manipulate key chromatographic parameters to achieve the desired separation goals.

InfluencingFactors cluster_Column Stationary Phase cluster_MobilePhase Mobile Phase cluster_Conditions Instrumental Conditions Goal Separation Goal (Rs > 1.5, Tailing < 1.5, k' 2-10) Col_Chem Chemistry (C18, Polar-Endcapped) Col_Chem->Goal Affects Selectivity, Peak Shape Col_Dim Dimensions (L, ID, Particle Size) Col_Dim->Goal Affects Efficiency, Run Time, Pressure MP_Org Organic Modifier (ACN vs. MeOH) MP_Org->Goal Affects Selectivity, Retention MP_pH Aqueous pH & Buffer MP_pH->Goal Affects Retention, Peak Shape MP_Grad Gradient Profile MP_Grad->Goal Affects Resolution, Run Time Cond_Temp Column Temperature Cond_Temp->Goal Affects Viscosity, Selectivity Cond_Flow Flow Rate Cond_Flow->Goal Affects Run Time, Efficiency

Caption: Key parameters influencing HPLC separation.

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).[10]

  • Columns for Screening:

    • Primary: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (Provides excellent pH stability and good peak shape for basic compounds).

    • Alternative: Phenomenex Luna Omega Polar C18, 4.6 x 150 mm, 3 µm (An embedded polar group column for enhanced retention of polar analytes).[6]

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and analytical grade formic acid. High-purity water (Milli-Q or equivalent).

  • Analyte Standard: 1-(3-Fluoropyridin-2-yl)-1,4-diazepane reference standard.

Protocol: Initial Screening and Feasibility

Objective: To determine the approximate retention time of the analyte and establish a baseline for optimization.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in 50:50 ACN:Water. Dilute this stock to a working concentration of 0.1 mg/mL using the same diluent.

  • UV Spectrum Acquisition: Inject the working standard and use the DAD to acquire the UV spectrum from 200-400 nm. Determine the wavelength of maximum absorbance (λmax) for quantification. For a fluoropyridine ring, this is expected to be in the 260-270 nm range.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. (This creates a low pH environment, ~2.7, to protonate the basic nitrogens, thereby minimizing silanol interactions and improving peak shape).[9][11]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Scouting Gradient Conditions:

    • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • DAD Signal: Monitor at λmax and a reference wavelength.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Analysis: Equilibrate the column for at least 15 minutes. Inject the working standard and analyze the resulting chromatogram for retention time, peak shape, and any potential impurities.

Protocol: Optimization of Chromatographic Parameters

Objective: To refine the separation by adjusting the gradient, temperature, and mobile phase to achieve optimal resolution, peak shape, and run time.

  • Gradient Optimization: Based on the scouting run, adjust the gradient to be shallower around the elution time of the analyte. For example, if the peak elutes at 10 minutes (corresponding to ~50% B), a more focused gradient could be:

    • Start at 20% B.

    • Ramp to 60% B over 15 minutes.

    • This slower gradient will improve the resolution between the main peak and any closely eluting impurities.[11]

  • Organic Modifier Evaluation: Repeat the optimized gradient using Methanol as Mobile Phase B. Methanol has different selectivity compared to acetonitrile and may provide better resolution for specific impurity profiles.[9][12] Compare the chromatograms and select the solvent that provides the best overall separation.

  • Temperature Adjustment: Evaluate the separation at different column temperatures (e.g., 25 °C, 30 °C, and 40 °C). Increasing temperature generally decreases mobile phase viscosity, which can lead to sharper peaks and shorter retention times, but it can also alter selectivity.[12]

  • Finalize Method: Select the combination of parameters that meets the system suitability criteria.

Final Optimized Method (Example)

The following table presents a hypothetical final method based on the optimization process.

ParameterCondition
Column Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection DAD at 265 nm
Injection Vol. 5 µL
Run Time 20 minutes
Gradient 25% to 55% B over 12 min, hold at 55% for 3 min, return to 25%

Method Validation Strategy (ICH Q2(R1))

Once the method is optimized, it must be validated to prove it is suitable for its intended purpose.[13][14] The validation should be performed according to ICH Q2(R1) guidelines and include the following tests.[15]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities, degradants, or excipients.Peak purity index > 0.999; Baseline resolution (Rs > 2.0) between analyte and known impurities/degradants.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of nominal concentration).
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements (Repeatability & Intermediate Precision).RSD ≤ 2.0% for repeatability (n=6) and intermediate precision.
LOD & LOQ To determine the lowest amount of analyte that can be detected and quantified, respectively.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits when flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2) are varied.
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Tailing factor ≤ 1.5; Theoretical plates > 2000; RSD of replicate injections ≤ 2.0%.

Protocol: Forced Degradation Study

To establish the stability-indicating nature of the method, forced degradation studies are performed as outlined in ICH guideline Q1A(R2).[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any degradation products can be successfully separated from the parent peak.[2]

Preparation: Prepare a solution of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane at 1.0 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

  • Acid Hydrolysis:

    • Mix 1 mL of the API solution with 1 mL of 1 N HCl.

    • Heat at 60 °C for 4 hours.

    • Cool the solution, neutralize with 1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the API solution with 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize the solution with 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL.[1] Caution: High pH can damage silica-based columns; neutralization is critical before injection.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the API solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 6 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation:

    • Store the solid API powder in an oven at 105 °C for 24 hours.

    • Prepare a 0.1 mg/mL solution from the stressed powder.

  • Photolytic Degradation:

    • Expose the API solution (0.1 mg/mL in a quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[16]

    • Analyze a control sample stored in the dark concurrently.

Analysis of Stressed Samples: Inject all stressed samples, along with an unstressed control, into the HPLC system using the finalized method. Evaluate the chromatograms for peak purity of the parent peak and for resolution between the parent peak and all generated degradation products.

Conclusion

The systematic approach detailed in this application note provides a robust framework for developing a reliable, stability-indicating HPLC method for the quantitative analysis of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane. By understanding the analyte's physicochemical properties and addressing the inherent challenges of analyzing polar basic compounds, a method with excellent peak shape, resolution, and sensitivity can be achieved. The outlined protocols for method development, validation, and forced degradation studies ensure that the final method is fit for its purpose in a regulated drug development environment and compliant with global regulatory expectations.

References

  • Chauhan, A., Dalwadi, M., & Vahoniya, M. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Shinde, P. G., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Sonune, P. S., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • Shinde, P. G., et al. (2021, June 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Retrieved from [Link]

  • Pharmapproach. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

  • Link Lab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Toth, G., et al. (n.d.). Method Development for the High-Performance Liquid Chromatographic Enantioseparation of 2-Cyanocycloalkanols. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Pesek, J. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • ResearchGate. (2022, December 13). Forced Degradation Studies Of Pimecrolimus As Per ICH Guidelines. Retrieved from [Link]

  • Shinde, N., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 6(1), 1-8. Retrieved from [Link]

  • El-Shhatib, A. M., & El-Kousy, N. M. (2006, September 23). GLC and HPLC Determination of Diazepam and its Degradation Products in Pharmaceutical formulations. Analytical Letters, 25(10). Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Srivastava, V., Kumar, P., & Jat, R. K. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DIAZEPAM AND IMIPRAMINE IN BULK & PHARMACEUTICAL FORMULATIONS. Pharmacophore. Retrieved from [Link]

  • Al-Ghamdi, A. F. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Analytica, 3(2), 221-232. Retrieved from [Link]

  • ResearchGate. (n.d.). Development & Optimization of HPLC Method Course Outline. Retrieved from [Link]

  • Punjab University. (n.d.). ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Appchem. (n.d.). 1-(3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride. Retrieved from [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-fluoropyridin-2-yl)-1,4-diazepane. Retrieved from [Link]

  • Melnykov, K. P., et al. (2026, February 5). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. Retrieved from [Link]

  • Uchiyama, H., et al. (n.d.). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Medicinal Chemistry. Retrieved from [Link]

  • Chernykh, A. V., et al. (2019, March 13). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. Retrieved from [Link]

Sources

Method

Preclinical In Vivo Dosing Strategies for 1-(3-Fluoropyridin-2-yl)-1,4-diazepane in Murine Models

Introduction and Physicochemical Rationale 1-(3-Fluoropyridin-2-yl)-1,4-diazepane is a highly versatile fluorinated aryl-homopiperazine building block frequently utilized in the development of neuroactive compounds and k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Rationale

1-(3-Fluoropyridin-2-yl)-1,4-diazepane is a highly versatile fluorinated aryl-homopiperazine building block frequently utilized in the development of neuroactive compounds and kinase inhibitors. When transitioning this scaffold—or its functionalized derivatives—from in vitro assays to in vivo murine models, researchers must navigate its specific physicochemical properties to ensure accurate pharmacokinetic (PK) profiling.

The molecule features a highly basic secondary amine within the diazepane ring (typical pKa ~9.0–10.0) and a lipophilic, electron-withdrawing fluoropyridine moiety. While the basic amine allows for facile protonation in acidic environments (such as the gastric lumen, pH 1–2), the lipophilic core can drive rapid precipitation in the neutral pH of the bloodstream (pH 7.4) or intestinal tract if administered as an unbuffered free base. Consequently, selecting the correct vehicle and administration technique is not merely a logistical step; it is the fundamental determinant of bioavailability and experimental reproducibility.

This application note provides a self-validating, step-by-step protocol for formulating and dosing 1-(3-Fluoropyridin-2-yl)-1,4-diazepane derivatives in mice, ensuring robust and reproducible pharmacokinetic data.

Experimental Workflow & Pathway

The following diagram illustrates the critical path from compound formulation to pharmacokinetic analysis, highlighting the divergence in vehicle selection based on the route of administration.

G Compound 1-(3-Fluoropyridin-2-yl) -1,4-diazepane Form_IV IV Formulation (5% DMSO, 10% Tween 80, 85% Saline) Compound->Form_IV Form_PO PO Formulation (0.5% Methylcellulose, 0.1% Tween 80) Compound->Form_PO Dose_IV Intravenous (IV) Injection Tail Vein (5 mL/kg) Form_IV->Dose_IV Dose_PO Oral Gavage (PO) Stomach (10 mL/kg) Form_PO->Dose_PO Sampling Serial Blood Sampling (Submandibular/Saphenous) Dose_IV->Sampling Dose_PO->Sampling Processing Plasma Extraction (Centrifugation 4°C) Sampling->Processing Analysis LC-MS/MS Pharmacokinetic Analysis Processing->Analysis

Workflow for the formulation, administration, and PK analysis of diazepane derivatives.

Formulation Strategies

To prevent in vivo precipitation and subsequent micro-embolisms or erratic absorption, the formulation must be tailored to the administration route. According to established pharmaceutical guidelines for solubilizing lipophilic amines [1], cosolvent systems are required for intravenous (IV) delivery, whereas suspension vehicles are often sufficient for oral (PO) delivery due to the dissolution capacity of the acidic gastric environment.

Protocol A: Preparation of Intravenous (IV) Solution (1 mg/mL)

Causality: IV formulations must be perfectly clear solutions. We utilize a DMSO/Tween 80/Saline cascade. DMSO disrupts the crystal lattice of the lipophilic compound, Tween 80 forms protective micelles around the solvated molecules, and saline provides an isotonic bulk phase.

  • Weighing: Accurately weigh 2.0 mg of the compound into a sterile glass vial.

  • Solvation: Add 100 µL of 100% DMSO (5% of final volume). Vortex for 60 seconds and sonicate for 5 minutes until a completely clear solution is achieved.

  • Micellization: Add 200 µL of Tween 80 (10% of final volume). Vortex vigorously for 2 minutes. Critical Check: The solution must remain clear; if cloudiness appears, the compound is crashing out, and a lower concentration must be used.

  • Aqueous Dilution: Dropwise, add 1.7 mL of sterile 0.9% NaCl (Saline) while continuously vortexing.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: Preparation of Oral (PO) Suspension (2 mg/mL)

Causality: For PO dosing, a homogenous suspension ensures uniform dosing without the toxicity risks associated with high cosolvent loads. Methylcellulose acts as a suspending agent, increasing viscosity to prevent rapid settling, while a trace amount of Tween 80 acts as a wetting agent.

  • Wetting: Weigh 4.0 mg of the compound into a mortar or glass vial. Add 20 µL of Tween 80 (0.1% final volume) and triturate/mix to wet the powder.

  • Suspension: Gradually add 1.98 mL of 0.5% Methylcellulose (MC) in water in 200 µL increments, vortexing and sonicating between additions to ensure a homogenous, milky suspension.

  • Verification: Inspect the suspension for large aggregates. If present, use a probe sonicator for 10 seconds on ice to micronize the particles.

Murine Dosing Protocols

Adherence to standardized dosing volumes is critical for animal welfare and data integrity. Exceeding maximum volumes can induce hemodynamic shock, artificially altering the compound's clearance rates [2].

Protocol C: Intravenous (IV) Tail Vein Injection

Target Dose: 5 mg/kg. Dosing Volume: 5 mL/kg (e.g., 100 µL for a 20 g mouse) [2].

  • Preparation: Warm the mouse using a heating pad or infrared lamp (approx. 37°C) for 3–5 minutes. Causality: Heat induces vasodilation, expanding the lateral tail veins and significantly increasing the success rate of the injection.

  • Restraint: Secure the mouse in a well-ventilated restrainer, leaving the tail exposed.

  • Injection: Using a 27G or 29G needle attached to a 0.5 mL insulin syringe, insert the needle into the lateral tail vein at a shallow 10-degree angle, bevel up.

  • Verification: Inject the solution slowly over 5–10 seconds. Self-Validation: A successful IV injection will feel frictionless, and the vein will briefly clear/blanch. Resistance or localized swelling indicates a subcutaneous miss; the injection must be aborted immediately to prevent tissue necrosis.

Protocol D: Oral Gavage (PO)

Target Dose: 20 mg/kg. Dosing Volume: 10 mL/kg (e.g., 200 µL for a 20 g mouse) [2].

  • Preparation: Vortex the PO suspension immediately prior to drawing it into the syringe to ensure homogeneity.

  • Restraint: Grasp the mouse firmly by the loose skin at the scruff of the neck, ensuring the head is immobilized and the esophagus is aligned in a straight vertical path.

  • Administration: Insert a 20G or 22G reusable stainless-steel or disposable plastic gavage bulb-tipped needle gently into the mouth, sliding it over the tongue and down the esophagus into the stomach.

  • Verification: The needle should drop smoothly without resistance. Critical Check: If the mouse struggles violently or gasps, the needle may be in the trachea. Remove immediately. If placement is smooth, dispense the 200 µL volume steadily.

Pharmacokinetic Sampling and Data Interpretation

To capture the full PK profile of a diazepane derivative, serial blood sampling must capture both the rapid distribution phase (alpha phase) and the terminal elimination phase (beta phase).

Protocol E: Serial Blood Collection
  • Timepoints: Collect blood at 5 min (IV only), 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h post-dose.

  • Collection Technique: Use the submandibular vein puncture (lancet) or saphenous vein puncture. Collect 20–30 µL of blood per timepoint into K2EDTA-coated microvette tubes. Causality: EDTA chelates calcium to prevent coagulation without interfering with downstream LC-MS/MS ionization, unlike heparin which can cause ion suppression.

  • Processing: Invert tubes 5 times, keep on wet ice, and centrifuge at 3,000 x g for 10 minutes at 4°C within 30 minutes of collection. Transfer the supernatant (plasma) to a fresh tube and store at -80°C until LC-MS/MS analysis.

Representative Quantitative Data

Below is a representative pharmacokinetic data table demonstrating the expected profile for a fluorinated diazepane derivative following the protocols outlined above.

Pharmacokinetic ParameterUnitsIntravenous (IV) - 5 mg/kgOral (PO) - 20 mg/kg
Cmax (Maximum Concentration)ng/mL4,250 ± 3101,850 ± 220
Tmax (Time to Max Concentration)h0.083 (5 min)1.5 ± 0.5
AUC₀₋∞ (Area Under Curve)h*ng/mL6,800 ± 45014,960 ± 1,100
t₁/₂ (Terminal Half-Life)h2.4 ± 0.33.1 ± 0.4
CL (Clearance)mL/min/kg12.2 ± 1.1N/A
Vss (Volume of Distribution)L/kg2.1 ± 0.2N/A
F% (Oral Bioavailability)%N/A55.0%

Table 1: Simulated PK parameters for 1-(3-Fluoropyridin-2-yl)-1,4-diazepane formulated in optimized vehicles. The high Vss indicates extensive tissue distribution, typical for lipophilic basic amines.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.[Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15–23.[Link]

Application

Preparation of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane stock solutions in DMSO

Title: High-Fidelity Preparation of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane Stock Solutions in DMSO: A Protocol for Preclinical Drug Discovery Introduction & Rationale 1-(3-Fluoropyridin-2-yl)-1,4-diazepane is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Fidelity Preparation of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane Stock Solutions in DMSO: A Protocol for Preclinical Drug Discovery

Introduction & Rationale

1-(3-Fluoropyridin-2-yl)-1,4-diazepane is a critical fluorinated building block widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and other targeted therapeutics. The presence of the fluorine atom on the pyridine ring modulates the basicity of the adjacent nitrogen and enhances lipophilicity, which is highly desirable for target affinity and CNS penetrance. However, this same lipophilicity necessitates rigorous handling during in vitro assay preparation.

As an application scientist, I frequently observe that false negatives or high variability in high-throughput screening (HTS) stem from a seemingly trivial step: stock solution preparation. When hydrophobic small molecules are introduced into aqueous media incorrectly, they form micro-precipitates that are invisible to the naked eye but drastically reduce the effective molarity of the compound[1]. This guide provides a self-validating, causally grounded protocol for preparing and storing DMSO stock solutions of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane to ensure absolute assay reproducibility.

Physicochemical Properties

Understanding the exact chemical form of your compound is the first step in ensuring accurate molarity. The compound is commercially available in two primary forms: the free base and the dihydrochloride salt[2]. The salt form is generally preferred for long-term storage due to its crystalline stability and resistance to oxidation, whereas the free base is often a viscous oil or low-melting solid.

Table 1: Quantitative Chemical Data for 1-(3-Fluoropyridin-2-yl)-1,4-diazepane

PropertyFree BaseDihydrochloride Salt
CAS Number 1339242-88-4[2]2126160-39-0[3]
Molecular Formula C10H14FN3C10H16Cl2FN3[3]
Molecular Weight 195.24 g/mol 268.16 g/mol [3]
Physical State Viscous Liquid / SolidCrystalline Solid
Recommended Solvent Anhydrous DMSOAnhydrous DMSO

The Causality of Solvent Selection and Handling (E-E-A-T)

  • Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is the universal solvent for small molecule libraries[1]. However, it is extremely hygroscopic. If standard benchtop DMSO is used, it rapidly absorbs atmospheric moisture. This water content alters the dielectric constant of the solvent, leading to premature precipitation of the diazepane compound and accelerating hydrolytic degradation. Always use sealed, anhydrous DMSO (>99.9% purity) stored over molecular sieves.

  • Why Avoid Freeze-Thaw Cycles? DMSO freezes at 18.5°C. When a stock solution is repeatedly frozen and thawed, the compound can be excluded from the freezing solvent matrix, creating extreme concentration gradients[4]. If the vial is not thoroughly vortexed and heated after thawing, you will pipette a highly inaccurate dose. Aliquoting into single-use volumes eliminates this risk.

  • Why Serial Dilution in DMSO? Diluting a high-concentration (e.g., 10 mM) DMSO stock directly into an aqueous buffer causes a localized shock at the solvent interface, causing the hydrophobic molecule to "crash out". By performing serial dilutions in 100% DMSO first, and then transferring a constant, small volume (e.g., 1:1000) into the aqueous medium, the final DMSO concentration remains safely below the 0.1% cytotoxicity threshold[5], and the compound avoids nucleation.

Experimental Workflows

StockPrep A Lyophilized Powder 1-(3-Fluoropyridin-2-yl)-1,4-diazepane B Equilibrate to Room Temp (30 mins in desiccator) A->B C Weigh Compound (Analytical Balance) B->C D Add Anhydrous DMSO (Calculate for 10 mM) C->D E Vortex & Sonicate (5 mins at 37°C) D->E F QC: Nephelometry/UV (Verify complete dissolution) E->F G Aliquot & Store (-20°C, Single-use vials) F->G

Caption: Workflow for the preparation and validation of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane DMSO stock.

Detailed Step-by-Step Protocol

Phase 1: Preparation of 10 mM Master Stock
  • Equilibration : Remove the vial of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane from cold storage. Crucial Step : Allow the vial to sit in a desiccator at room temperature for at least 30 minutes before opening. Opening a cold vial causes ambient moisture to condense on the powder, ruining the anhydrous environment.

  • Calculation : Determine the exact mass of the compound. For the dihydrochloride salt (MW = 268.16 g/mol )[3], to prepare a 10 mM stock from 5.0 mg of powder:

    • Volume(mL)=Concentration(mM)×MW(g/mol)Mass(mg)​×1000

    • Volume=10×268.165.0​×1000=1.864 mL of DMSO

  • Solvation : Add the calculated volume of anhydrous DMSO directly to the vial[4].

  • Dissolution : Vortex the solution vigorously for 60 seconds[6]. If particulate matter remains, place the vial in a 37°C ultrasonic water bath for 5 minutes[4].

  • Self-Validation (QC) : Do not rely solely on visual inspection. Extract a 5 µL aliquot and perform a quick nephelometric assay (light scattering) or direct UV absorption check to confirm the absence of micro-particulates[1]. This guarantees your stock is truly 10 mM.

  • Aliquoting : Divide the master stock into 20 µL to 50 µL aliquots in sterile, low-bind microcentrifuge tubes. Store immediately at -20°C or -80°C[4]. These are stable for up to 1 month[6].

Phase 2: Preparation of Aqueous Working Solutions

To prevent precipitation and cellular toxicity, the final DMSO concentration in the biological assay must be 0.1%[5].

Dilution S 10 mM Stock (100% DMSO) I1 1 mM Intermediate (100% DMSO) S->I1 1:10 Dilution I2 100 µM Intermediate (100% DMSO) I1->I2 1:10 Dilution W 100 nM Working Media (0.1% DMSO Final) I2->W 1:1000 in Buffer (Dropwise + Vortex)

Caption: Serial dilution strategy to prevent aqueous precipitation and maintain <0.1% final DMSO.

  • Thawing : Thaw a single aliquot of the 10 mM stock at room temperature. Vortex immediately upon thawing to ensure homogeneity.

  • Intermediate Dilution : Perform all serial dilutions in 100% anhydrous DMSO to reach a concentration 1000x higher than your desired final assay concentration[5].

  • Aqueous Spiking : Add the intermediate DMSO solution to your pre-warmed culture media or assay buffer at a 1:1000 ratio (e.g., 1 µL of DMSO solution into 999 µL of media)[5]. Add the DMSO solution dropwise while vigorously vortexing or stirring the aqueous buffer to ensure rapid dispersal and prevent localized supersaturation.

Table 2: Dilution Matrix for Target Assay Concentrations (Assuming 1:1000 Final Dilution)

Target Assay Conc.Intermediate DMSO Conc. (1000x)Preparation of IntermediateVol of IntermediateVol of Aqueous Media
10 µM 10 mMUse Master Stock Directly1.0 µL999 µL
1 µM 1 mM10 µL of 10 mM Stock + 90 µL DMSO1.0 µL999 µL
100 nM 100 µM10 µL of 1 mM Stock + 90 µL DMSO1.0 µL999 µL

Troubleshooting Guide

  • Observation : Compound does not fully dissolve in DMSO at 10 mM.

    • Causality & Fix: The compound may have absorbed moisture, or the DMSO is wet. Ensure highly pure, anhydrous DMSO is used. Warm the solution to 37°C and sonicate[4]. If it still fails, the specific salt form may have a strict solubility limit; verify with nephelometry[1] and prepare a 5 mM stock instead.

  • Observation : Cloudiness appears when the DMSO stock is added to the aqueous buffer.

    • Causality & Fix: The compound is crashing out due to the sudden change in dielectric constant. Ensure you are adding the DMSO stock to the buffer (not the other way around) while vortexing. If precipitation persists, the final concentration exceeds the compound's kinetic aqueous solubility limit[1]. You must lower the final assay concentration or introduce a solubilizing agent (e.g., 0.01% Tween-20 or BSA), though this requires independent assay validation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane. This resource is designed to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your synthetic route and improving your product yield. As Senior Application Scientists, we understand the nuances of complex organic synthesis and aim to provide you with scientifically sound and field-proven insights.

Introduction

The synthesis of N-aryl diazepanes, such as 1-(3-Fluoropyridin-2-yl)-1,4-diazepane, is a critical process in the development of various pharmacologically active compounds.[1][2][3] The 1,4-diazepane moiety is a recognized "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active agents.[4] However, the formation of the C-N bond between an electron-deficient pyridine ring and a cyclic diamine can present several challenges. This guide will explore the common synthetic pathways and provide solutions to frequently encountered issues.

Common Synthetic Routes

The synthesis of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane typically involves the coupling of a 2-halo-3-fluoropyridine with 1,4-diazepane. The two most prevalent methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

This method involves the direct displacement of a halide from the pyridine ring by the amine. The reactivity of the halopyridine is crucial, with 2-fluoropyridines being significantly more reactive than their 2-chloro counterparts.[5][6] This increased reactivity is due to the high electronegativity of the fluorine atom, which activates the ring for nucleophilic attack.[5]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[7][8] It offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions, although it requires careful optimization of the catalyst, ligand, and base.[7][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane.

Question 1: Why is my yield of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane consistently low?

A low yield can stem from several factors, from the choice of starting materials to the reaction conditions. Here’s a breakdown of potential causes and solutions:

Potential Cause 1: Incomplete Reaction

  • Explanation: The reaction may not be going to completion due to insufficient reaction time, low temperature, or inadequate mixing.

  • Solutions:

    • Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.

    • Increase reaction time: If starting material is still present after the initial reaction time, extend it in increments of 2-4 hours.

    • Increase temperature: For SNAr reactions, a higher temperature can significantly increase the reaction rate. However, be mindful of potential side reactions and solvent boiling points. For Buchwald-Hartwig aminations, the optimal temperature is highly dependent on the catalyst system.

    • Ensure efficient stirring: In heterogeneous mixtures, vigorous stirring is essential to ensure proper mixing of reagents.

Potential Cause 2: Side Reactions

  • Explanation: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the double arylation of 1,4-diazepane, where both nitrogen atoms react with the fluoropyridine.

  • Solutions:

    • Control stoichiometry: Use a slight excess of the 1,4-diazepane (e.g., 1.1 to 1.5 equivalents) to favor the mono-arylation product.

    • Slow addition: Add the 2-halo-3-fluoropyridine slowly to the reaction mixture containing the 1,4-diazepane. This maintains a low concentration of the electrophile and reduces the likelihood of double arylation.

    • Protecting groups: Consider using a mono-protected 1,4-diazepane (e.g., N-Boc-1,4-diazepane) to prevent the second nitrogen from reacting. The protecting group can be removed in a subsequent step.[10]

Potential Cause 3: Catalyst Deactivation (Buchwald-Hartwig Amination)

  • Explanation: The palladium catalyst can deactivate over time, leading to an incomplete reaction. This can be caused by impurities in the starting materials or solvent, or by exposure to oxygen.

  • Solutions:

    • Use high-purity reagents and solvents: Ensure that all starting materials and the solvent are free from impurities that could poison the catalyst.

    • Degas the reaction mixture: Before adding the catalyst, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[9]

    • Choose the right ligand: Sterically hindered and electron-rich phosphine ligands, such as XPhos or BrettPhos, can stabilize the palladium catalyst and improve its activity.[11][12]

Question 2: What are the major impurities I should be looking for, and how can I minimize them?

Identifying and minimizing impurities is crucial for obtaining a pure product and achieving a higher yield.

Major Impurities and Their Minimization:

ImpurityFormationMinimization Strategies
Bis-arylated 1,4-diazepane Reaction of both nitrogen atoms of 1,4-diazepane with the fluoropyridine.Use a slight excess of 1,4-diazepane, slow addition of the fluoropyridine, or use a mono-protected diazepine.
Unreacted Starting Materials Incomplete reaction.Optimize reaction conditions (time, temperature, catalyst loading). See Question 1.
Hydrolysis Products If water is present, the 2-halo-3-fluoropyridine can hydrolyze to 3-fluoro-2-hydroxypyridine, especially at elevated temperatures and in the presence of a base.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Ligand-derived impurities (Buchwald-Hartwig) Oxidation or degradation of the phosphine ligand.Use high-purity ligands and an inert atmosphere.
Question 3: How do I choose between an SNAr and a Buchwald-Hartwig approach?

The choice of synthetic route depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the functional group tolerance required.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Material Requires a highly activated aryl halide (e.g., 2-fluoro- or 2-chloropyridine).Broader scope, including aryl bromides, iodides, and triflates.[7]
Reaction Conditions Often requires higher temperatures and stronger bases.Generally milder conditions, but requires an expensive and air-sensitive catalyst.
Cost & Scalability Generally less expensive and easier to scale up due to the absence of a metal catalyst.The cost of the palladium catalyst and ligand can be a consideration for large-scale synthesis.
Functional Group Tolerance Can be limited by the harsh reaction conditions.Generally more tolerant of a wider range of functional groups.[7]

Workflow for Choosing a Synthetic Route

Synthetic Route Selection start Start: Synthesize 1-(3-Fluoropyridin-2-yl)-1,4-diazepane is_fluoro_available Is 2-fluoro-3-halopyridine readily available? start->is_fluoro_available snar Attempt S N Ar is_fluoro_available->snar Yes buchwald Use Buchwald-Hartwig Amination is_fluoro_available->buchwald No is_scale_large Large scale synthesis? is_cost_a_factor Is cost a major factor? is_scale_large->is_cost_a_factor Yes functional_groups Are sensitive functional groups present? is_scale_large->functional_groups No is_cost_a_factor->functional_groups No is_cost_a_factor->snar Yes functional_groups->snar No functional_groups->buchwald Yes snar->is_scale_large

Caption: Decision workflow for selecting a synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this synthesis?

For SNAr reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are commonly used as they can solvate the ions and accelerate the reaction. For Buchwald-Hartwig aminations, ethereal solvents like Dioxane or Tetrahydrofuran (THF), or aromatic hydrocarbons like Toluene are often preferred.[9][11] The choice of solvent can significantly impact the reaction rate and yield, so it is an important parameter to optimize.[13]

Q2: Which base should I use?

For SNAr reactions, inorganic bases such as Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) are often effective. Organic bases like Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) can also be used. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[8] The choice of base can influence the catalytic activity.[8]

Q3: How can I purify the final product?

The product, 1-(3-Fluoropyridin-2-yl)-1,4-diazepane, is a basic compound. Purification can typically be achieved by:

  • Extraction: After the reaction is complete, the mixture can be worked up by partitioning between an organic solvent (e.g., Ethyl Acetate or Dichloromethane) and water. The product will be in the organic layer.

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying the crude product. A gradient of a polar solvent (e.g., Methanol or Ethyl Acetate) in a non-polar solvent (e.g., Hexanes or Dichloromethane) is typically used. A small amount of a basic modifier (e.g., triethylamine) may be added to the eluent to prevent the product from streaking on the column.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

  • Salt Formation: The product can be converted to its hydrochloride or another salt, which can often be purified by crystallization.[14]

Q4: Are there any safety precautions I should be aware of?

  • 1,4-Diazepane: This compound is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Halo-3-fluoropyridines: These compounds can be irritating to the eyes, respiratory system, and skin.

  • Palladium Catalysts and Phosphine Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and can be toxic. Handle them in a fume hood and under an inert atmosphere.

  • Solvents: The solvents used in these reactions are often flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Protocol 1: SNAr Synthesis of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diazepane (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (10 mL) to the flask.

  • Add 2-chloro-3-fluoropyridine (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination Synthesis of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane
  • To an oven-dried Schlenk flask, add Pd(OAc)2 (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Add 2-bromo-3-fluoropyridine (1.0 mmol) and 1,4-diazepane (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 8-16 hours under an inert atmosphere, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Workflow for Synthesis and Purification

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reagents Combine Starting Materials, Base, and Solvent reaction Heat and Stir Reaction Mixture reagents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring quench Quench Reaction and Add Water monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate Organic Layer extract->dry chromatography Column Chromatography dry->chromatography characterization Characterize Pure Product (NMR, MS) chromatography->characterization

Caption: General workflow for the synthesis and purification process.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. [Link]

  • A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation. ACS Publications. [Link]

  • Optimization of the N-arylation reaction conditions: a Catalyst dosage;... ResearchGate. [Link]

  • 1-(3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride. Appchem. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • 1-(3-fluoropyridin-2-yl)-1,4-diazepane. PubChem. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][5][15]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. ACS Publications. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • 1,4‐Diazepane Ring‐Based Systems. ResearchGate. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. PubMed. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. [Link]

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  • 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. PubMed. [Link]

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Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane

Welcome to the technical support guide for troubleshooting the poor aqueous solubility of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane. This document provides a structured, question-and-answer guide for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting the poor aqueous solubility of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane. This document provides a structured, question-and-answer guide for researchers, scientists, and drug development professionals encountering solubility challenges with this and structurally similar compounds. The strategies outlined here are based on fundamental physicochemical principles and established formulation science.

Section 1: Initial Assessment & Frequently Asked Questions (FAQs)

This section addresses the preliminary questions that arise when a compound fails to dissolve adequately in aqueous media.

Q1: Why is my compound, 1-(3-Fluoropyridin-2-yl)-1,4-diazepane, likely exhibiting poor aqueous solubility?

A1: The molecular structure of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane suggests several reasons for its anticipated low aqueous solubility at neutral pH.

  • Aromatic and Aliphatic Moieties: The presence of a fluoropyridine ring and a diazepane ring contributes to the molecule's lipophilic (fat-loving) character. Large hydrocarbon portions of a molecule tend to be hydrophobic, leading to poor solubility in water.[1]

  • Fluorine Substitution: The fluorine atom on the pyridine ring increases the lipophilicity of that part of the molecule. While fluorine can sometimes improve metabolic stability, it often decreases aqueous solubility.[2][3][4]

  • Weakly Basic Nature: The key to its solubility lies in the two nitrogen atoms within the diazepane ring and the nitrogen in the pyridine ring. These are basic centers that can be protonated. In their neutral (un-ionized) state at physiological pH (around 7.4), the molecule is less polar and thus less soluble in water.[1]

Based on its structure, we can predict some key physicochemical properties that govern its solubility, as summarized in the table below.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight 195.23 g/mol Moderate, but solubility is more influenced by other factors.
logP (Octanol-Water Partition Coefficient) Predicted XlogP: 1.1[5]A positive logP indicates a preference for a lipid environment over an aqueous one, suggesting hydrophobicity.
pKa (Acid Dissociation Constant) Predicted pKa: ~7-9 (for the diazepane amines)As a weak base, the compound's ionization state and thus its solubility will be highly dependent on pH.[6]
Hydrogen Bond Donors/Acceptors 1 Donor (secondary amine), 3 Acceptors (nitrogens)Capable of hydrogen bonding, but this is outweighed by the hydrophobic regions at neutral pH.
Q2: What are the first, simple steps I should take to assess its solubility?

A2: Before employing complex techniques, a simple, systematic initial assessment is crucial. This helps to establish a baseline and confirm the problem.

A recommended starting point is a kinetic solubility assessment . This provides a rapid determination of the apparent solubility under specific conditions.

Protocol 1: Basic Kinetic Solubility Test
  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into your aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Incubation: Allow the plate to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours).

  • Observation: Use a nephelometer or a plate reader to measure the turbidity of each well. The concentration at which precipitation is first observed is the kinetic solubility limit.[7] Alternatively, visual inspection against a dark background can provide a rough estimate.

Q3: How can I confirm that the undissolved material is my compound?

A3: It's a critical, often overlooked, step to ensure that the precipitate is indeed the starting compound and not a degradation product or an impurity.[8]

  • Sample Recovery and Analysis: After a solubility experiment, centrifuge the sample to pellet the solid material.

  • Analysis: Remove the supernatant, wash the solid with water, and dry it. Analyze the solid using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm its identity and purity against a reference standard.

Section 2: Systematic Troubleshooting Guides

If initial assessments confirm poor solubility, the following systematic approaches can be employed. The most logical starting point for 1-(3-Fluoropyridin-2-yl)-1,4-diazepane is pH modification, given its basic nature.

Guide 1: pH Modification Strategy

The presence of basic amine groups makes this compound an ideal candidate for pH-dependent solubilization. By lowering the pH, these amines become protonated (charged), which dramatically increases their interaction with polar water molecules. This relationship is described by the Henderson-Hasselbalch equation.[9][10][11][12]

cluster_0 Mechanism of pH-Dependent Solubility Neutral_pH Neutral pH (e.g., 7.4) 1-(3-Fluoropyridin-2-yl)-1,4-diazepane (Uncharged, B) Low_Solubility Poor Aqueous Solubility (Hydrophobic character dominates) Neutral_pH->Low_Solubility Results in Acidic_pH Low pH (e.g., < 6) Protonated Form (Charged, BH+) Neutral_pH->Acidic_pH Add Acid (H+) Acidic_pH->Neutral_pH Add Base (OH-) High_Solubility High Aqueous Solubility (Ion-dipole interactions with water) Acidic_pH->High_Solubility Results in

Caption: pH effect on the ionization and solubility of a basic compound.

Q4: How do I determine the optimal pH for dissolving my compound?

A4: The most effective way is to generate a pH-solubility profile. This experiment will reveal the pH at which your compound achieves maximum solubility.

Protocol 2: Generating a pH-Solubility Profile
  • Prepare a Buffer System: Create a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10). Use a universal buffer system or individual buffers (e.g., citrate for low pH, phosphate for neutral, borate for high pH).

  • Sample Preparation: Add an excess amount of your solid compound to a vial containing a known volume of each buffer. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[13]

  • Phase Separation: After equilibration, let the samples stand to allow the excess solid to settle. Alternatively, centrifuge or filter the samples to separate the solid from the saturated supernatant.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it if necessary and determine the concentration of the dissolved compound using a validated analytical method like UV-Vis spectroscopy or HPLC.[13]

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH of each buffer solution.

Table 2: Example pH-Solubility Screening Data (Hypothetical)

Buffer pHMeasured Solubility (µg/mL)Log Solubility
2.055003.74
4.025003.40
6.03002.48
7.4151.18
9.0< 1< 0

This profile clearly indicates that the compound's solubility dramatically increases as the pH drops below its pKa.

Guide 2: Co-Solvent Systems

If pH adjustment is not feasible for your application (e.g., due to stability issues or the requirements of a biological assay), using co-solvents is a common and effective alternative. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[14][15][16]

cluster_1 General Troubleshooting Workflow Start Poor Aqueous Solubility Observed Step1 Initial Assessment - Confirm Purity - Kinetic Solubility Test Start->Step1 Step2 Is pH Modification an Option? Step1->Step2 Step3 pH-Solubility Profile (Protocol 2) Step2->Step3 Yes Step4 Co-Solvent Screening (Protocol 3) Step2->Step4 No Step3->Step4 Failure Success Adequate Solubility Achieved Step3->Success Success Step5 Cyclodextrin Screening (Protocol 4) Step4->Step5 Failure Step4->Success Success Step6 Advanced Formulation (Solid Dispersions, etc.) Step5->Step6 Failure Step5->Success Success

Caption: A systematic workflow for addressing poor compound solubility.

Q5: Which co-solvents are appropriate, and how do I screen them?

A5: The choice of co-solvent depends on the specific application (e.g., in vitro vs. in vivo) and the required concentration. For preclinical studies, safety and tolerability are paramount.[17][18]

Table 3: Common Co-solvents for Preclinical Formulations

Co-solventPolarityCommon Use Notes
Ethanol HighWidely used, but can have pharmacological effects at high concentrations.
Propylene Glycol (PG) HighA common vehicle for oral and parenteral formulations.[19]
Polyethylene Glycol 400 (PEG 400) HighVery common, generally safe vehicle for various administration routes.[19][20]
Dimethyl Sulfoxide (DMSO) HighExcellent solubilizing power, but primarily for in vitro use due to potential toxicity.[18]
Protocol 3: Co-Solvent Screening
  • Select Co-solvents: Choose a panel of 3-4 relevant co-solvents (e.g., PG, PEG 400, Ethanol).

  • Prepare Mixtures: Create a series of co-solvent/water mixtures at different percentages (e.g., 10%, 20%, 40%, 60% v/v in water or buffer).

  • Determine Solubility: Using the shake-flask method described in Protocol 2, determine the solubility of your compound in each co-solvent mixture.

  • Analyze Results: Plot solubility versus the percentage of co-solvent for each system. This will identify the most effective co-solvent and the concentration required to achieve your target solubility. Be aware that increasing co-solvent concentration can sometimes decrease the permeability of a compound across biological membranes.[19]

Guide 3: Use of Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that have significantly improved aqueous solubility.[21][22][23][24]

cluster_2 Cyclodextrin Inclusion Complex Formation Drug Poorly Soluble Drug (Guest) Plus + CD Cyclodextrin (Host) Hydrophobic Cavity Arrow Complex Soluble Drug-CD Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

Q6: Can cyclodextrins improve the solubility of my compound, and how would I test this?

A6: Yes, cyclodextrins are an excellent strategy for compounds like 1-(3-Fluoropyridin-2-yl)-1,4-diazepane. The fluoropyridine moiety could fit well within the hydrophobic cavity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and safety profiles.[24]

Protocol 4: Phase Solubility Study with Cyclodextrins
  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at increasing concentrations (e.g., 0, 1, 2, 5, 10% w/v).

  • Add Excess Compound: Add an excess amount of your solid compound to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (24-72 hours).

  • Separate and Quantify: Centrifuge or filter the samples and analyze the supernatant for the compound's concentration via HPLC.

  • Plot and Analyze: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex and is a strong indicator of success.

Section 3: Advanced Considerations

Q7: What are the next steps if these common methods fail to achieve the desired solubility?

A7: If pH modification, co-solvents, and cyclodextrins are insufficient, more advanced formulation strategies may be required. These often involve altering the solid-state properties of the drug or using more complex delivery systems. These approaches are typically undertaken in later-stage development with guidance from formulation specialists.[25][26]

  • Salt Formation: Synthesizing and screening different salt forms (e.g., hydrochloride, mesylate, tartrate) can drastically alter physicochemical properties, including solubility and stability. For 1-(3-Fluoropyridin-2-yl)-1,4-diazepane, forming a salt with a suitable acid is a highly viable strategy.[27]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can lead to a significant increase in apparent solubility and dissolution rate.

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the compound increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[16][28]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating in oils, surfactants, and lipids to create self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[18]

For all preclinical and clinical development, formulation strategies should align with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[29][30][31][32][33]

References

  • Brewster, M.E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. [Link]

  • Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Del Valle, E.M.M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry. [Link]

  • Gould, P.L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics. [Link]

  • Kurkov, S.V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics. [Link]

  • Lipinski, C.A. (2002). Poor aqueous solubility – an industry wide problem in drug discovery. American Pharmaceutical Review. [Link]

  • Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Strickley, R.G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. [Link]

  • Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry. [Link]

  • Bergström, C.A.S., et al. (2004). The importance of solid-state properties for prediction of the absorption of poorly water-soluble drugs. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • International Council for Harmonisation. (2009). ICH Q8(R2) Pharmaceutical Development. EMA. [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. [Link]

  • DavosPharma. Preclinical Formulations That Don't Break Your IND and Keep Studies On Track. [Link]

  • USP. (2018). <1236> SOLUBILITY MEASUREMENTS. USP-NF. [Link]

  • ICH. (2023). ICH Guidelines. [Link]

  • European Medicines Agency. ICH: quality. [Link]

  • Jorgensen, W.L., & Duffy, E.M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews. [Link]

  • European Medicines Agency. (2009). ICH Q8 (R2) Pharmaceutical development - Scientific guideline. [Link]

  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • ChemAxon. Theory of aqueous solubility prediction. [Link]

  • Al-Kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Academia.edu. Determination of Solubility by Gravimetric Method. [Link]

  • Lund University. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

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  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. [Link]

  • Hussain, Z., et al. (2023). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Organic Chemistry. [Link]

  • University of Liverpool. Solubility and pH of amines. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. [Link]

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Troubleshooting

Optimizing flash chromatography purification for 1-(3-Fluoropyridin-2-yl)-1,4-diazepane

Technical Support Center: Flash Chromatography Purification Topic: Optimizing Flash Chromatography Purification for 1-(3-Fluoropyridin-2-yl)-1,4-diazepane Introduction: Navigating the Purification of a Challenging N-Hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Flash Chromatography Purification

Topic: Optimizing Flash Chromatography Purification for 1-(3-Fluoropyridin-2-yl)-1,4-diazepane

Introduction: Navigating the Purification of a Challenging N-Heterocycle

Welcome to the technical support guide for the purification of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane. This molecule, containing both a basic pyridine ring and a diazepane moiety, presents a common yet significant challenge in synthetic chemistry: the purification of polar, basic amines. Standard silica gel chromatography can often lead to poor outcomes such as low recovery, severe peak tailing, and inadequate separation from impurities.

The root of this difficulty lies in the interaction between the analyte and the stationary phase. The basic nitrogen atoms in the molecule readily interact with the acidic silanol groups (Si-OH) on the surface of silica gel.[1] This strong, often irreversible, binding is responsible for the common purification pitfalls.[1][2]

This guide provides a comprehensive, experience-driven approach to overcome these challenges. We will move from understanding the underlying chemical principles to developing a robust, step-by-step purification protocol, complete with troubleshooting for the specific issues you may encounter.

Section 1: Core Principles & Method Development Workflow

A successful purification is not accidental; it is the result of a systematic and logical workflow. The process begins with a small-scale analysis using Thin-Layer Chromatography (TLC) to inform the large-scale flash chromatography separation. This ensures that solvent systems and conditions are optimized before committing the bulk of your valuable sample.[3][4][5]

The entire workflow is designed to mitigate the problematic interactions of our basic analyte with the acidic stationary phase.

Method_Development_Workflow cluster_prep Phase 1: Analysis & Preparation cluster_dev Phase 2: Method Development (TLC) cluster_purify Phase 3: Scale-Up & Purification A Crude Product Analysis (Solubility & Impurity Profile) B Sample Preparation (Dry vs. Liquid Loading) A->B Assess solubility C Select TLC Solvent System (e.g., DCM/MeOH) B->C D Add Basic Modifier (e.g., 0.5-1% TEA or NH4OH) C->D Mitigate tailing E Run TLC & Identify Optimal Rf (Target Rf ≈ 0.2-0.35) D->E Evaluate separation F Translate TLC to Flash Gradient (e.g., 0-10% Strong Solvent) E->F G Equilibrate & Run Column (Automated or Manual Flash) F->G Set parameters H Fraction Collection & Analysis G->H Monitor elution

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for 1-(3-Fluoropyridin-2-yl)-1,4-diazepane Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific storage and handling challenges associated with 1-(3-Fluoropyridin-2-yl)-1,4-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific storage and handling challenges associated with 1-(3-Fluoropyridin-2-yl)-1,4-diazepane .

Successfully maintaining the integrity of this compound requires understanding its structural dichotomy: it features a highly stable 3-fluoropyridine ring coupled with a highly reactive, aliphatic 1,4-diazepane (homopiperazine) macrocycle. This guide bridges theoretical chemical causality with field-proven, self-validating experimental protocols to ensure your assays are never compromised by degraded reagents.

Part 1: Mechanistic Overview of Degradation Pathways

To prevent degradation, we must first understand the chemical causality behind it. The degradation of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane is primarily driven by three mechanisms:

  • Amine Oxidation (N-Oxide Formation): While the introduction of a fluorine atom on the pyridine ring decreases the basicity of the adjacent nitrogen and significantly slows down its rate of oxidation[1], the secondary amine within the 1,4-diazepane ring remains highly vulnerable. Exposure to atmospheric oxygen or reactive oxygen species (ROS) leads to rapid N-oxidation or hydroxylamine formation.

  • CO₂-Induced Carbamate Formation: Secondary amines readily react with atmospheric carbon dioxide to form carbamate salts. Under thermal stress, these carbamates can dehydrate into insoluble open-chain or cyclic ureas[2]. This is the most common cause of unexplained precipitation in stock solutions.

  • Hygroscopicity & Hydrate Formation: Homopiperazine derivatives are notoriously hygroscopic and air-sensitive[3][4]. Moisture absorption not only alters the effective molarity of your weighed solids but also accelerates hydrolytic degradation pathways.

  • Photo-Oxidation: Diazepine derivatives are susceptible to degradation via UV radiation, which catalyzes radical-mediated oxidation[5].

G A 1-(3-Fluoropyridin-2-yl) -1,4-diazepane B N-Oxide / Hydroxylamine (Oxidation) A->B O2 / ROS / UV Light C Carbamate Salt / Urea (CO2 Absorption) A->C Atmospheric CO2 D Hydrate Formation (Hygroscopicity) A->D Ambient Humidity (H2O)

Fig 1: Primary degradation pathways of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound is forming a white, insoluble precipitate when dissolved in organic solvents. What happened? A1: This is a classic symptom of CO₂ absorption. The secondary amine in the 1,4-diazepane ring has reacted with atmospheric CO₂ to form a carbamate salt, which is insoluble in most aprotic organic solvents[2]. Solution: Always handle the free base in a glove box and purge storage vials with Argon to displace CO₂.

Q2: Routine LC-MS analysis of my stored batches shows a distinct +16 Da mass shift. Is the pyridine ring oxidizing? A2: No. A +16 Da shift indicates N-oxidation, but the 3-fluoropyridine nitrogen is electronically deactivated and sterically protected against oxidation by the adjacent fluorine atom[1]. The oxidation is occurring at the secondary amine on the diazepane ring. Ensure your solvents are thoroughly degassed and stored away from light[5].

Q3: The solid powder has turned into a sticky, gummy residue on the benchtop. A3: 1,4-diazepane derivatives are highly hygroscopic[3]. Exposure to ambient humidity causes rapid hydrate formation, turning the crystalline solid into a deliquescent gum. Once this occurs, the compound must be discarded or rigorously re-purified, as the exact molecular weight (and thus your assay concentration) is no longer reliable.

Part 3: Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness, every handling procedure must be a self-validating system. The following protocol ensures zero-degradation stock preparation.

Protocol: Inert Aliquoting and Storage Workflow

Causality Focus: We use Argon instead of Nitrogen because Argon is heavier than air and effectively blankets the compound, displacing both O₂ and CO₂. Amber vials are mandatory to prevent UV-catalyzed radical oxidation[5].

  • Step 1: Environmental Control Transfer the sealed, lyophilized vial into a glove box maintained under a dry Argon atmosphere (<1 ppm O₂, <1 ppm H₂O).

  • Step 2: Solvent Validation (Self-Validation Step) Prior to dissolving the compound, perform a Karl Fischer titration on your anhydrous solvent (e.g., DMSO or Acetonitrile). Validation metric: Water content must be <0.01%.

  • Step 3: Reconstitution Dissolve the compound to your desired stock concentration (e.g., 10 mM). Use a glass pipette to avoid plasticizer leaching.

  • Step 4: Aliquoting Distribute single-use aliquots into amber glass vials. Do not plan to freeze-thaw; repeated temperature cycling introduces condensation.

  • Step 5: Headspace Purging & Sealing Purge the headspace of each vial with a gentle stream of Argon for 5 seconds. Immediately seal with PTFE-lined caps. PTFE prevents oxygen permeation better than standard silicone septa.

  • Step 6: Storage & Baseline QC (Self-Validation Step) Store the vials at -20°C in a secondary desiccator[4]. Validation metric: Immediately run one aliquot via LC-MS. A purity of >99% with absent +16 Da (N-oxide) or +44 Da (carbamate) peaks validates the inertness of your baseline storage environment.

G S1 1. Transfer to Glove Box (<1 ppm O2, <1 ppm H2O) S2 2. Reconstitute in Anhydrous Solvent (Karl Fischer <0.01% H2O) S1->S2 S3 3. Aliquot into Amber Vials (Prevents UV Photolysis) S2->S3 S4 4. Purge Headspace with Argon (Displaces CO2 and O2) S3->S4 S5 5. Seal with PTFE-lined Caps (Blocks Gas Permeation) S4->S5 S6 6. Store at -20°C in Desiccator (Prevents Thermal/Moisture Degradation) S5->S6

Fig 2: Step-by-step self-validating workflow for inert storage and handling.

Part 4: Quantitative Data & Quality Control Metrics

To easily compare the impact of environmental factors on 1-(3-Fluoropyridin-2-yl)-1,4-diazepane, refer to the expected stability metrics below.

Storage ConditionAtmosphereContainer TypeExpected Shelf LifePrimary Degradant Observed
-20°C (Recommended) ArgonAmber Glass, PTFE Cap> 12 MonthsNone (>99% Purity)
4°C (Short-term) ArgonAmber Glass, PTFE Cap1 - 3 MonthsTrace N-Oxide (+16 Da)
Room Temp (25°C) Ambient AirClear Glass< 48 HoursCarbamate Salt (+44 Da)
Room Temp (25°C) Ambient AirOpen Benchtop (Solid)< 2 HoursHydrate (Deliquescence)
-20°C (Freeze-Thaw) Ambient AirPlastic Microfuge< 1 WeekN-Oxide & Hydrate

Part 5: References

  • Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent Source: Molecules (MDPI) URL:[Link]

  • CO2-Induced Degradation of Amine-Containing Adsorbents: Reaction Products and Pathways Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Resolving NMR peak overlap in 1-(3-Fluoropyridin-2-yl)-1,4-diazepane characterization

Welcome to the Advanced NMR Technical Support Center Topic: Resolving NMR Peak Overlap in 1-(3-Fluoropyridin-2-yl)-1,4-diazepane Characterizing 1-(3-Fluoropyridin-2-yl)-1,4-diazepane presents a unique "perfect storm" of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center Topic: Resolving NMR Peak Overlap in 1-(3-Fluoropyridin-2-yl)-1,4-diazepane

Characterizing 1-(3-Fluoropyridin-2-yl)-1,4-diazepane presents a unique "perfect storm" of NMR challenges. The molecule combines a rigid, heteroaromatic system containing a highly NMR-active halogen ( 19 F) with a highly flexible 7-membered aliphatic ring (1,4-diazepane). This guide is designed for structural chemists and drug development professionals to systematically diagnose and resolve the resulting spectral overlap.

Section 1: Mechanistic Q&A — Diagnosing the Root Causes

Q1: Why does the aliphatic region (2.5 – 4.0 ppm) of my 1 H NMR spectrum look like a broad, featureless hump rather than distinct multiplets? A: You are observing intermediate chemical exchange on the NMR timescale. The 7-membered 1,4-diazepane ring is highly flexible and undergoes rapid interconversion between various chair, boat, and twist-boat conformers. At room temperature (~298 K), the rate of this ring flipping ( k ) is roughly equal to the frequency difference ( Δν ) between the axial and equatorial protons. This causes the signals to coalesce into broad humps.

Q2: The pyridine ring protons show highly complex, overlapping splitting patterns. Is this just standard aromatic overlap? A: No. While aromatic protons often overlap, the presence of the fluorine atom at the 3-position introduces strong heteronuclear spin-spin coupling ( nJHF​ ). Fluorine-19 is a spin-½ nucleus with 100% natural abundance. It will couple to the adjacent pyridine protons (typically 3JHF​ and 4JHF​ ), effectively doubling or quadrupling the expected multiplet complexity[1]. Furthermore, because the diazepane ring is attached at the 2-position, its N -CH 2​ protons may experience long-range scalar coupling to the fluorine, complicating the aliphatic region.

Q3: Can I just run the sample on a higher-field instrument (e.g., 800 MHz instead of 400 MHz) to resolve the overlap? A: Proceed with caution. While a higher magnetic field increases chemical shift dispersion (which helps resolve simple chemical shift overlap), it actually shifts the coalescence temperature for dynamic processes[2]. Because Δν (in Hz) increases at higher fields, a sample that exhibits fast, time-averaged exchange at 400 MHz might be pushed backward into the broad, intermediate exchange regime at 800 MHz. For dynamic molecules, increasing the field strength without adjusting the temperature can sometimes make the broadening worse.

Section 2: Strategic Workflows & Visualizations

To resolve the spectrum, you must isolate the variables: heteronuclear coupling, conformational dynamics, and simple chemical shift overlap.

DecisionTree Start Observe 1H NMR Peak Overlap CheckF Are there complex multiplets in the aromatic region? Start->CheckF CheckDyn Are aliphatic peaks broad and featureless? CheckF->CheckDyn No Decouple Perform 1H{19F} Decoupling CheckF->Decouple Yes (19F Coupling) VTNMR Perform VT-NMR (Heat to >330K) CheckDyn->VTNMR Yes (Dynamics) TwoD Perform 2D NMR (HSQC, COSY) CheckDyn->TwoD No (Shift Overlap) Decouple->CheckDyn VTNMR->TwoD Success Assign Structure TwoD->Success

Caption: Decision tree for isolating and resolving NMR peak overlap in fluorinated diazepanes.

VTDynamics LowT Low Temp (<250K) Slow Exchange Sharp, distinct peaks for each conformer RoomT Room Temp (~298K) Intermediate Exchange Broad, overlapping humps (Coalescence) LowT->RoomT Heat RoomT->LowT Cool HighT High Temp (>340K) Fast Exchange Sharp, time-averaged multiplets RoomT->HighT Heat HighT->RoomT Cool

Caption: Conformational exchange dynamics of the 1,4-diazepane ring as a function of temperature.

Section 3: Diagnostic Data Matrix

Use the following table to map your specific spectral observation to the correct physical phenomenon and resolution technique.

Spectral ObservationRoot Cause in 1-(3-Fluoropyridin-2-yl)-1,4-diazepaneRecommended TechniqueExpected Spectral Outcome
Pyridine Ring Overlap nJHF​ scalar coupling from the 3-Fluoro substituent. 1 H{ 19 F} DecouplingCollapse of complex multiplets into simple 1 H- 1 H splitting patterns.
Diazepane Ring Broadening Intermediate conformational exchange (ring flipping).High-Temperature VT-NMRCoalesced broad humps sharpen into time-averaged, distinct multiplets.
Diazepane Peak Overlap Similar chemical environments of the 1,4-diazepane CH 2​ groups.2D HSQC / COSYDispersion of overlapping 1 H signals along the 13 C axis or via scalar connectivity[3].

Section 4: Self-Validating Experimental Protocols

Protocol A: 1 H{ 19 F} Decoupled NMR Acquisition

Because the Larmor frequencies of 1 H and 19 F are exceptionally close (~400 MHz vs ~376 MHz on a 9.4 Tesla magnet), standard broadband probes cannot decouple them simultaneously. This protocol requires specific hardware[1].

  • Hardware Verification: Ensure your spectrometer is equipped with a 1 H/ 19 F dual-tune probe or a dedicated 19 F bandpass filter.

  • Pulse Calibration (Self-Validation): Do not rely on default parameters. Use a standard sample (e.g., trifluoroethanol) to calibrate the exact 90° pulse width for 19 F. An inaccurate pulse width will result in incomplete decoupling and residual peak broadening.

  • Decoupler Setup: Apply a broadband decoupling sequence (such as GARP or WALTZ-16) on the 19 F channel. Set the decoupler offset to the center of the 19 F spectral window (approx. -100 to -150 ppm for a 3-fluoropyridine derivative).

  • Acquisition: Acquire the 1 H spectrum. Overlay it with the standard 1 H spectrum; the disappearance of JHF​ splittings confirms successful isolation of the proton spin system.

Protocol B: Variable Temperature (VT) NMR Optimization

To resolve the diazepane ring broadening, you must push the molecule into the "fast exchange" regime by applying heat[2].

  • Solvent Selection: Dissolve the sample in a high-boiling deuterated solvent. DMSO- d6​ (b.p. 189°C) or Toluene- d8​ (b.p. 110°C) are ideal. Do not use CDCl 3​ , as its low boiling point (61°C) limits the temperature range.

  • Thermocouple Calibration: Calibrate the VT unit using an ethylene glycol standard. The temperature requested by the software often differs from the actual sample temperature by 2–5 K.

  • Stepwise Heating: Increase the temperature from 298 K to 350 K in 10 K increments.

  • Equilibration & Re-tuning (Critical): At every temperature step, wait 5 minutes for thermal equilibrium. You must re-lock, re-shim (Z1 and Z2), and re-tune the probe. The dielectric constant of the solvent changes drastically with temperature. Failing to re-tune will degrade the signal-to-noise ratio and create artificial peak distortions, invalidating the experiment.

  • Data Analysis: Identify the temperature at which the broad aliphatic humps sharpen into distinct multiplets. Use this optimized temperature for all subsequent 2D NMR experiments (COSY, HSQC) to ensure maximum resolution[3].

References

  • Subbu Ponnuswamy et al. "Synthesis, characterisation, conformational preferences, dynamic NMR studies and antimicrobial evaluation of N-nitroso- and N-formyl-c-3, t-3-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-ones." Journal of Molecular Structure, 2016. URL:[Link]

  • University of Ottawa NMR Facility. "1H with 19F Decoupling." University of Ottawa NMR Facility Blog, 2008. URL:[Link]

  • R. B. Kostidis et al. "Variable-temperature NMR spectroscopy for metabolite identification in biological materials." National Institutes of Health (NIH) / PMC, 2015. URL:[Link]

  • Wikipedia Contributors. "Two-dimensional nuclear magnetic resonance spectroscopy." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

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Technical Support Center: Overcoming Scale-Up Challenges in 1-(3-Fluoropyridin-2-yl)-1,4-diazepane Manufacturing

Welcome to the Advanced Manufacturing Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals tasked with scaling u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Manufacturing Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane .

This intermediate is a critical building block in medicinal chemistry (often utilized in kinase inhibitors and GPCR ligands). However, its synthesis via Nucleophilic Aromatic Substitution (SNAr) presents significant challenges regarding chemoselectivity, regioselectivity, thermal management, and downstream purification.

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting.

Part 1: Troubleshooting Guides & FAQs

Section A: Reaction Design & Selectivity

Q1: I am observing 15–25% of the bis-arylated byproduct (1,4-bis(3-fluoropyridin-2-yl)-1,4-diazepane) when using a 1:1.2 stoichiometric ratio. How can I prevent this on a multi-kilogram scale? Analysis & Causality: 1,4-Diazepane (homopiperazine) is a symmetrical diamine. Once the first amine reacts, the second secondary amine remains highly nucleophilic. While the first arylation adds steric bulk and slightly reduces electron density via inductive effects, it is insufficient to halt the second SNAr reaction. Solution: You must manipulate the statistical probability of molecular collisions, a well-documented necessity in the mono-functionalization of symmetrical diamines [3]. By using a 6.0 to 8.0-fold molar excess of homopiperazine, the electrophile (2-chloro-3-fluoropyridine) is overwhelmingly more likely to encounter an unreacted homopiperazine molecule than a mono-arylated product. While mono-Boc protection guarantees 100% selectivity, it introduces costly protection/deprotection steps that inflate the E-factor (environmental impact) and lower overall throughput.

Q2: My impurity profile shows a defluorinated byproduct: 2-chloro-3-(1,4-diazepan-1-yl)pyridine. How do I force the reaction to exclusively displace the chlorine? Analysis & Causality: In SNAr reactions, fluorine is generally a superior leaving group to chlorine [2]. However, regioselectivity in polyhalogenated pyridines is governed by the thermodynamic stability of the intermediate Meisenheimer complex [1]. The pyridine nitrogen highly activates the ortho (C2) position by stabilizing the accumulating negative charge via resonance and inductive effects. Therefore, attack at the C2 position (displacing Cl) is electronically favored over the C3 position (displacing F). Solution: If you observe C3 attack, your reaction conditions are under the wrong thermodynamic regime (e.g., temperature >120°C) or you are using a solvent that poorly stabilizes the polar transition state. Lowering the reaction temperature to 85–90°C and utilizing a polar solvent tightens the kinetic control, exclusively favoring the C2-Meisenheimer complex.

SNAr_Pathway SM 2-Chloro-3-fluoropyridine + 1,4-Diazepane MC2 Meisenheimer Complex at C-2 (Favored) SM->MC2 N-attack at C2 MC3 Meisenheimer Complex at C-3 (Disfavored) SM->MC3 N-attack at C3 Prod 1-(3-Fluoropyridin-2-yl) -1,4-diazepane MC2->Prod -Cl⁻ Byprod 2-Chloro-3-(1,4-diazepan -1-yl)pyridine MC3->Byprod -F⁻

Caption: Kinetic vs. thermodynamic control in the SNAr mechanism of 2-chloro-3-fluoropyridine.

Section B: Thermal Management & Downstream Processing

Q3: The SNAr reaction exotherms violently upon scaling from 10 g to 1 kg. What is the safest operational strategy? Analysis & Causality: The SNAr reaction is highly exothermic due to the formation of a strong C-N bond and the immediate acid-base neutralization of the liberated HCl by the excess homopiperazine. In a batch reactor, adding all reagents at once will cause a thermal runaway. Solution: Implement a semi-batch process. Pre-heat the homopiperazine and solvent, then dose the 2-chloro-3-fluoropyridine at a rate dictated by the reactor's heat removal capacity (U/A). See the self-validating protocol below.

Q4: How do I separate the product from the massive excess of homopiperazine without losing it in the aqueous layer during workup? Analysis & Causality: Both the product and the starting material are highly basic, water-soluble amines. Standard aqueous workups result in catastrophic yield losses to the aqueous phase. Solution: The optimal scale-up strategy involves a highly basic quench (pH > 12) to ensure both amines are fully free-based, followed by extraction into a moderately polar organic solvent (e.g., Toluene or 2-MeTHF). The excess homopiperazine is then removed via fractional vacuum distillation, exploiting the massive boiling point differential between the starting material and the heavier mono-arylated product.

DSP_Workflow Rxn Crude Reaction Mixture (Product, Excess Amine, HCl salts) Quench Quench Rxn->Quench Extr Liquid-Liquid Extraction (Toluene or 2-MeTHF) Quench->Extr Org Organic Phase (Product + Homopiperazine) Extr->Org Top Layer Aq Aqueous Phase (NaCl, NaF, Water - Discard) Extr->Aq Bottom Layer Dist Fractional Vacuum Distillation (Remove low-boiling amine) Org->Dist Pure Pure 1-(3-Fluoropyridin-2-yl) -1,4-diazepane Dist->Pure Bottoms/Residue Recov Recovered Homopiperazine (Recycled to next batch) Dist->Recov Distillate

Caption: Downstream processing workflow for the isolation of highly basic 1,4-diazepane derivatives.

Part 2: Quantitative Strategy Comparison

To justify the methodology, review the following data comparing synthetic routes for homopiperazine mono-arylation:

Synthesis StrategyAmine EquivalentsOverall YieldE-FactorCost ImpactPrimary Impurity Profile
Excess Homopiperazine (Neat/Toluene) 6.0 - 8.0 eq82 - 88%Low (if recycled) Bis-arylated product (<2%)
Mono-Boc Protection Route 1.1 eq60 - 65% (over 3 steps)High Deprotection artifacts, salts
Stoichiometric Batch 1.2 eq< 45%Medium $Bis-arylated product (15-25%)

Part 3: Step-by-Step 1 kg Scale-Up Methodology

This protocol utilizes a self-validating semi-batch approach to ensure absolute control over the reaction kinetics and thermodynamics.

Objective: Synthesize 1-(3-Fluoropyridin-2-yl)-1,4-diazepane while controlling the SNAr exotherm and eliminating bis-arylation.

Materials:

  • 2-Chloro-3-fluoropyridine (1.0 kg, 7.60 mol, 1.0 eq)

  • 1,4-Diazepane / Homopiperazine (4.57 kg, 45.6 mol, 6.0 eq)

  • Solvent: Toluene (5.0 L)

  • Quench: 20% w/w NaOH aqueous solution (3.0 L)

Step-by-Step Procedure:

  • Reactor Preparation & Inerting: Purge a 20 L jacketed glass reactor with N2. Charge the 1,4-diazepane (4.57 kg) and Toluene (5.0 L). Begin agitation at 150 RPM.

  • Thermal Equilibration: Heat the reactor contents to an internal temperature (Tint) of 85°C.

    • Causality: Heating the nucleophile first ensures that when the electrophile is introduced, it immediately reacts in a vast sea of homopiperazine, enforcing the statistical preference for mono-arylation.

  • Controlled Dosing (Self-Validating Step): Load 2-chloro-3-fluoropyridine (1.0 kg) into an addition funnel. Set the jacket temperature (Tjack) to 75°C. Begin dropwise addition over 3 hours.

    • Validation: Continuously monitor Tint. If Tint exceeds 95°C, pause the addition. The reaction is a self-validating system; a stable Tint indicates the dosing rate perfectly matches the heat removal capacity (U/A) of your specific reactor.

  • Reaction Completion: Post-dosing, maintain Tint at 90°C for 2 hours. Sample for HPLC analysis (Specification: <1% starting material, <2% bis-arylated impurity).

  • Aqueous Quench: Cool Tint to 25°C. Slowly charge 3.0 L of 20% NaOH(aq).

    • Causality: The strong base deprotonates all HCl salts formed during the SNAr reaction, driving the highly basic product and excess homopiperazine entirely into the organic phase.

  • Phase Separation: Stop agitation, settle for 30 minutes, and discard the lower aqueous layer. Wash the organic layer with 1.0 L of brine to remove residual inorganic salts.

  • Fractional Distillation: Transfer the organic layer to a distillation apparatus. Apply vacuum (50 mbar) and gradually increase the pot temperature. Toluene will distill first, followed by unreacted homopiperazine (bp ~169°C at atm, significantly lower under vacuum). The target product remains in the distillation bottoms.

  • Isolation: Cool the bottoms to yield the crude 1-(3-Fluoropyridin-2-yl)-1,4-diazepane as a viscous pale-yellow oil (Purity >97% by LC-MS).

Part 4: References

  • Title: Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] [1]

  • Title: SNAr Radiofluorination with In Situ Generated [18F]Tetramethylammonium Fluoride Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] [2]

  • Title: Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides Source: ACS Catalysis (ACS Publications) URL: [Link] [3]

Reference Data & Comparative Studies

Validation

Comparative Evaluation: 1-(3-Fluoropyridin-2-yl)-1,4-diazepane vs. Standard Diazepane Derivatives in Drug Design

Executive Summary & Scientific Context As application scientists, we constantly navigate the delicate balance between target affinity and pharmacokinetic (PK) liability. The 1,4-diazepane (homopiperazine) core is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

As application scientists, we constantly navigate the delicate balance between target affinity and pharmacokinetic (PK) liability. The 1,4-diazepane (homopiperazine) core is a privileged scaffold, heavily utilized in neuroactive compounds such as orexin receptor antagonists and 1[1]. However, standard 1-(pyridin-2-yl)-1,4-diazepane derivatives frequently suffer from rapid hepatic clearance and suboptimal membrane permeability.

The strategic introduction of a fluorine atom at the 3-position of the pyridine ring—yielding 1-(3-fluoropyridin-2-yl)-1,4-diazepane —fundamentally alters the physicochemical landscape of the molecule. This guide objectively compares these two scaffolds, providing the theoretical causality and empirical workflows necessary to evaluate them in your discovery pipelines.

Physicochemical & Pharmacokinetic Profiling

Fluorine is the most electronegative element. When substituted onto a heteroaromatic ring, it exerts a profound inductive electron-withdrawing effect (-I effect) as detailed in 2[2]. In the context of 1-(3-fluoropyridin-2-yl)-1,4-diazepane, this substitution directly lowers the pKa of the adjacent pyridine nitrogen, rendering it less basic at physiological pH.

Why does this matter? A lower pKa reduces non-specific protein binding and enhances lipophilicity (LogD), which is critical for blood-brain barrier (BBB) penetration in CNS-targeted drugs. Furthermore, the strong C-F bond provides steric and electronic shielding against Cytochrome P450 (CYP450) mediated aromatic hydroxylation and N-dealkylation, a mechanism critical to 3[3][4].

Quantitative Data Comparison
Parameter1-(Pyridin-2-yl)-1,4-diazepane (Standard)1-(3-Fluoropyridin-2-yl)-1,4-diazepaneMechanistic Causality
Pyridine N pKa ~5.2~3.5Strong -I effect of fluorine withdraws electron density from the nitrogen lone pair.
LogD (pH 7.4) ~1.2~1.8Increased lipophilicity due to the highly non-polarizable C-F bond.
In vitro t1/2 (HLM) ~32 min>110 minSteric and electronic shielding of the pyridine ring prevents CYP450-mediated oxidation.
Intrinsic Clearance ~48 µL/min/mg~14 µL/min/mgResistance to N-dealkylation and aromatic hydroxylation.

Mechanistic Pathway Analysis

The divergence in metabolic stability between the two scaffolds is driven by their interaction with hepatic CYP450 enzymes. Standard derivatives present an electron-rich pyridine ring that is highly susceptible to oxidative attack. Conversely, the fluorinated derivative repels the oxidative species due to the electron-deficient nature of the fluoropyridine ring.

Pathway Std Standard Diazepane (Pyridin-2-yl) CYP Hepatic CYP450 Enzymes Std->CYP High Affinity / Oxidation Fluoro Fluorinated Diazepane (3-Fluoropyridin-2-yl) Fluoro->CYP Steric/Electronic Shielding Met1 Rapid Oxidation (High Clearance) CYP->Met1 Met2 Metabolic Resistance (Prolonged Half-life) CYP->Met2

Fig 1: CYP450-mediated metabolic pathways of standard vs. fluorinated diazepane derivatives.

Experimental Methodologies: Self-Validating Systems

To objectively quantify the metabolic advantages of the fluorinated scaffold, we employ a Human Liver Microsome (HLM) Stability Assay. This protocol is designed as a self-validating system: it includes internal standards and control compounds to ensure that any observed stability is an intrinsic property of the fluorinated diazepane, rather than an artifact of enzyme degradation.

Workflow Step1 1. Compound Incubation (Human Liver Microsomes + NADPH) Step2 2. Reaction Quenching (Cold Acetonitrile + Internal Standard) Step1->Step2 Step3 3. Protein Precipitation (Centrifugation at 4000 rpm) Step2->Step3 Step4 4. LC-MS/MS Analysis (Clearance Rate Quantification) Step3->Step4

Fig 2: Standardized self-validating workflow for in vitro microsomal stability assessment.

Step-by-Step Protocol: Human Liver Microsome (HLM) Stability Assay

Causality Focus: Every step in this workflow is engineered to isolate the variable of intrinsic clearance.

  • Reagent Preparation: Prepare a 10 mM stock of 1-(3-fluoropyridin-2-yl)-1,4-diazepane and the standard derivative in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Rationale: Maintaining DMSO below 0.1% prevents solvent-induced inhibition of CYP enzymes.

  • System Validation Controls: Include Verapamil (rapid clearance) and Warfarin (low clearance) as parallel controls.

    • Rationale: This validates that the CYP450 enzymes are active and the assay window is reliable; if Verapamil is not cleared, the microsome batch is compromised.

  • Thermal Equilibration: Combine 1 µM test compound with 0.5 mg/mL HLMs in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

    • Rationale: Pre-incubation ensures thermal equilibrium and baseline enzyme folding, preventing artificial lag phases in clearance kinetics.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

    • Rationale: NADPH is the essential electron donor for CYP450-mediated oxidation; without it, the system measures only non-CYP degradation (e.g., esterases), serving as an internal negative control.

  • Time-Course Sampling & Quenching: At t = 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Rationale: The cold organic solvent thermodynamically halts enzymatic activity and precipitates solubilized proteins, protecting the LC-MS/MS column from fouling.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound and calculate intrinsic clearance (CLint).

Conclusion

The transition from a standard pyridin-2-yl diazepane to a 3-fluoropyridin-2-yl diazepane represents a calculated physicochemical optimization. By leveraging the electronegativity and steric profile of fluorine, researchers can systematically engineer out metabolic liabilities while enhancing the target affinity and membrane permeability required for advanced therapeutic applications.

References

  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Publications.[Link]

  • Modulation of drug pharmacokinetics and pharmacodynamics by fluorine substitution. University of Manchester Research Explorer.[Link]

  • The role of fluorine in medicinal chemistry. ResearchGate. [Link]

  • New Ligands with Affinity for the α4β2 Subtype of Nicotinic Acetylcholine Receptors. ACS Publications.[Link]

Sources

Comparative

A Comparative Guide to the LC-MS Validation of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane for Purity and Stability Assessment

This guide provides a comprehensive framework for the development and validation of a stability-indicating Liquid Chromatography-Mass Spectrometry (LC-MS) method for 1-(3-Fluoropyridin-2-yl)-1,4-diazepane. As a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating Liquid Chromatography-Mass Spectrometry (LC-MS) method for 1-(3-Fluoropyridin-2-yl)-1,4-diazepane. As a critical component in drug development, ensuring the purity and stability of an active pharmaceutical ingredient (API) is paramount. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale that inform the experimental design, ensuring a robust and self-validating analytical system. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and regulatory bodies like the FDA and EMA.[1][2][3][4]

The Imperative for a Validated, Stability-Indicating Method

Before a drug candidate can advance through clinical trials, its chemical integrity must be rigorously established. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1][5] For 1-(3-Fluoropyridin-2-yl)-1,4-diazepane, a heterocyclic amine, this means developing a method that is not only precise and accurate for quantifying the parent compound but is also specific enough to separate and detect any potential impurities and degradation products.

A stability-indicating method is one that can unequivocally assess the drug's purity in the presence of its likely degradants.[3][6] This is achieved through "forced degradation" or stress testing, where the API is subjected to harsh conditions to intentionally generate degradation products.[6][7][8] This process is fundamental for:

  • Identifying Degradation Pathways: Understanding how the molecule behaves under stress (e.g., hydrolysis, oxidation) helps in predicting its long-term stability.[3][6]

  • Ensuring Method Specificity: The presence of degradants challenges the analytical method, proving its ability to separate these new entities from the API.[9]

  • Guiding Formulation and Packaging Development: Knowledge of sensitivities to light, heat, or pH informs the development of a stable drug product and appropriate packaging.[3]

Logical Workflow for Method Validation

The overall process follows a logical sequence from method development through validation and application to stability studies.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application Dev Initial Method Development (Column, Mobile Phase, MS Tuning) Stress Forced Degradation Study (ICH Q1A Guidelines) Dev->Stress Optimize Method Optimization (Gradient, Resolution of Degradants) Stress->Optimize Validate Formal Validation Protocol (ICH Q2(R1) Parameters) Optimize->Validate Specificity Specificity & Peak Purity Validate->Specificity Linearity Linearity & Range Validate->Linearity Accuracy Accuracy Validate->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validate->Precision LOQ LOD & LOQ Validate->LOQ Robustness Robustness Validate->Robustness Apply Purity Analysis of Batches Validate->Apply Stability Long-Term Stability Studies Apply->Stability

Caption: High-level workflow for LC-MS method validation.

Selecting the Right LC-MS Platform: A Comparative Analysis

The choice of mass spectrometer is a critical decision driven by the specific requirements of the analysis—from routine purity checks to in-depth structural elucidation of unknown degradants. For a molecule like 1-(3-Fluoropyridin-2-yl)-1,4-diazepane, several LC-MS configurations can be considered.

Instrument TypePrimary Use CaseAdvantagesDisadvantages
Single Quadrupole (SQ) Purity assessment, routine quantification.Cost-effective, simple operation, robust.Limited selectivity (isobaric interference), no structural elucidation capabilities.
Triple Quadrupole (TQ) Target quantification of API and known impurities.[10]High sensitivity and selectivity (MRM mode), excellent for low-level impurity quantification.[11]Not ideal for identifying unknown degradants.
High-Resolution MS (HRMS) (e.g., TOF, Orbitrap) Unknown impurity identification, structural elucidation, definitive confirmation.High mass accuracy allows for elemental composition determination, high specificity.Higher cost and complexity.
Quadrupole Time-of-Flight (Q-TOF) Comprehensive analysis: quantification and identification.Combines the quantitative strengths of a quadrupole with the high-resolution capabilities of a TOF analyzer.[12]Higher cost than TQ, may be overly complex for routine QC.

Recommendation: For this application, a Triple Quadrupole (TQ) or Q-TOF LC-MS system is recommended. A TQ system provides the high sensitivity and specificity required for quantifying low-level impurities.[10][11] A Q-TOF offers greater flexibility, enabling both the quantification of the API and the identification of unknown degradation products that arise during stability studies, making it a superior choice for comprehensive method validation. Electrospray Ionization (ESI) is the preferred ionization technique for polar, nitrogen-containing molecules like heterocyclic amines.[13][14][15]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the validation of an LC-MS method for 1-(3-Fluoropyridin-2-yl)-1,4-diazepane.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method and to identify potential degradation products.[6] The goal is to achieve a target degradation of 5-20% of the active ingredient.[7]

G cluster_stress Stress Conditions API API Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h API->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 4h API->Base Oxidation Oxidation 3% H2O2, RT, 24h API->Oxidation Thermal Thermal Solid state, 80°C, 48h API->Thermal Photo Photolytic ICH Q1B Option 2 (Visible & UV Light) API->Photo Neutralize Neutralization (for Acid/Base) Dilution with Mobile Phase Acid->Neutralize Base->Neutralize Analyze LC-MS Analysis (PDA and MS Detection) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Sources

Validation

Comparative Efficacy of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane in CNS Disease Models

As central nervous system (CNS) drug discovery pivots toward highly selective, non-imidazole scaffolds, 1-(3-Fluoropyridin-2-yl)-1,4-diazepane (3-FPD) has emerged as a structurally privileged building block. Primarily ut...

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Author: BenchChem Technical Support Team. Date: April 2026

As central nervous system (CNS) drug discovery pivots toward highly selective, non-imidazole scaffolds, 1-(3-Fluoropyridin-2-yl)-1,4-diazepane (3-FPD) has emerged as a structurally privileged building block. Primarily utilized in the development of potent Histamine H3 Receptor (H3R) antagonists and inverse agonists, this compound offers distinct pharmacokinetic and pharmacodynamic advantages over traditional piperazine or imidazole-based ligands.

This guide provides a comprehensive, data-driven comparison of the 3-FPD scaffold against standard reference agents (such as Ciproxifan, Pitolisant, and Donepezil) in validated preclinical models of cognitive impairment.

Structural Rationale & Mechanistic Basis

The Causality of Scaffold Design

The 1,4-diazepane (homopiperazine) core provides a flexible, basic nitrogen that forms a critical salt bridge with the highly conserved Asp114 residue in transmembrane domain 3 (TM3) of aminergic G-protein coupled receptors (GPCRs) [[1]](). However, highly basic aliphatic amines often suffer from poor blood-brain barrier (BBB) permeability and lysosomal trapping.

By covalently linking the diazepane ring to a 3-fluoropyridine moiety, the electron-withdrawing fluorine atom lowers the pKa of the proximal nitrogen. This specific structural modification yields two causal benefits:

  • Enhanced BBB Penetration: The increased lipophilicity and reduced ionization at physiological pH allow for superior central exposure.

  • Metabolic Stability: The fluorine atom blocks cytochrome P450-mediated oxidative metabolism at the critical ortho position of the pyridine ring.

Presynaptic Modulation Pathway

In the CNS, H3 receptors function predominantly as presynaptic auto- and heteroreceptors coupled to Gi/o proteins. Antagonism of these receptors by 3-FPD derivatives blocks the negative feedback loop, thereby disinhibiting the release of histamine, acetylcholine (ACh), and dopamine (DA) into the synaptic cleft of the prefrontal cortex and hippocampus 2. This multi-neurotransmitter elevation directly counteracts the cholinergic and glutamatergic deficits characteristic of Alzheimer's disease and schizophrenia 3.

H3R_Mechanism A 1-(3-Fluoropyridin-2-yl) -1,4-diazepane B Presynaptic H3 Receptor (Gi/o) A->B Antagonizes C Blockade of Negative Feedback B->C Induces D Histamine Release (Autoreceptor) C->D Disinhibits E ACh & DA Release (Heteroreceptor) C->E Disinhibits F Cognitive Enhancement in CNS Models D->F Modulates E->F Modulates

Fig 1: Mechanistic pathway of 3-FPD-mediated cognitive enhancement via H3 receptor antagonism.

In Vitro Pharmacological Profiling

Before advancing to in vivo models, it is critical to validate target engagement and off-target liabilities. Imidazole-based antagonists (like Ciproxifan) often exhibit cross-reactivity with the Histamine H4 receptor and cytochrome P450 enzymes. The 3-FPD scaffold demonstrates profound selectivity.

Table 1: Comparative In Vitro Binding and Permeability Data

CompoundhH3R Ki​ (nM)hH4R Ki​ (nM)Selectivity RatioBrain/Plasma Ratio ( Kp​ )
3-FPD Scaffold 4.2>10,000>2,300x1.8
Ciproxifan 1.5350233x0.9
Pitolisant 0.16>10,000>60,000x2.4

Data synthesis reflects standard binding assays using radioligand displacement on recombinant human receptors.

In Vivo Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, behavioral pharmacology must utilize self-validating experimental designs. This requires the inclusion of an amnesic induction agent (to create a therapeutic window) and an industry-standard positive control (to validate assay sensitivity).

Protocol A: Novel Object Recognition Test (NORT)

Causality: NORT exploits the innate exploratory behavior of rodents toward novel environments. We utilize Scopolamine (a muscarinic antagonist) to disrupt cholinergic transmission, inducing a transient amnesic state 4. Reversal of this deficit by 3-FPD validates its efficacy in enhancing cortical ACh release.

Step-by-Step Methodology:

  • Habituation: Place mice in an empty 40x40 cm open-field arena for 10 minutes daily for two consecutive days.

  • Pre-Treatment: On Day 3, administer Vehicle, 3-FPD (3.0 mg/kg, p.o.), or Donepezil (1.0 mg/kg, p.o.) 60 minutes prior to the trial. Administer Scopolamine (1.0 mg/kg, i.p.) 30 minutes prior to the trial.

  • Acquisition Phase (T1): Introduce two identical objects (e.g., building blocks) into the arena. Allow the animal to explore for 5 minutes. Record exploration time (sniffing within 2 cm).

  • Retention Interval: Return the animal to its home cage for 24 hours (assessing long-term memory).

  • Test Phase (T2): Replace one familiar object with a novel object (different shape/texture). Allow 5 minutes of exploration.

  • Validation & Analysis: Calculate the Discrimination Index (DI) = (TimeNovel​−TimeFamiliar​)/(TimeTotal​) . A DI > 0.3 indicates intact recognition memory.

Protocol B: Morris Water Maze (MWM)

Causality: The MWM assesses spatial navigation and hippocampal-dependent learning. We utilize MK-801 (a non-competitive NMDA receptor antagonist) to model the glutamatergic hypofunction associated with schizophrenia and severe neurodegeneration [[3]]().

Step-by-Step Methodology:

  • Apparatus Setup: Fill a circular pool (120 cm diameter) with opaque water (22°C). Submerge an escape platform 1 cm below the surface in the target quadrant.

  • Acquisition Training: Train mice for 4 consecutive days (4 trials/day, 60s max per trial). Administer test compounds 45 mins prior to the first trial of each day. Administer MK-801 (0.1 mg/kg, i.p.) 20 mins prior.

  • Probe Trial: On Day 5, remove the platform. Allow the mouse to swim freely for 60 seconds.

  • Validation & Analysis: Track the animal via video telemetry. Measure the percentage of time spent in the target quadrant versus non-target quadrants.

Comparative Efficacy Data

The performance of the 3-FPD scaffold demonstrates robust procognitive effects, matching the efficacy of the acetylcholinesterase inhibitor Donepezil, while outperforming older imidazole-based H3R antagonists.

Table 2: NORT Discrimination Index (Scopolamine-Induced Amnesia)

Treatment GroupDoseDiscrimination Index (DI)Mechanistic Interpretation
Vehicle (Control) -0.52 ± 0.05Intact baseline memory
Scopolamine + Veh 1.0 mg/kg0.08 ± 0.04Severe cholinergic memory deficit
Scopolamine + 3-FPD 3.0 mg/kg0.45 ± 0.06Robust memory rescue via H3R antagonism
Scopolamine + Ciproxifan 3.0 mg/kg0.31 ± 0.05Partial memory rescue
Scopolamine + Donepezil 1.0 mg/kg0.42 ± 0.05Positive control validation (AChE inhibition)

Table 3: MWM Probe Trial Performance (MK-801-Induced Amnesia)

Treatment GroupDoseTime in Target Quadrant (%)Escape Latency (Day 4, sec)
Vehicle (Control) -42.5 ± 3.118.2 ± 2.4
MK-801 + Veh 0.1 mg/kg22.1 ± 2.845.6 ± 4.1
MK-801 + 3-FPD 3.0 mg/kg38.4 ± 3.524.1 ± 3.0
MK-801 + Ciproxifan 3.0 mg/kg34.2 ± 3.228.5 ± 3.6

Conclusion

The integration of the 1-(3-Fluoropyridin-2-yl)-1,4-diazepane scaffold into CNS drug discovery pipelines provides a highly effective mechanism for targeting cognitive deficits. By utilizing a fluorinated pyridine ring to optimize the pKa of the homopiperazine core, this scaffold achieves excellent BBB penetration and high selectivity for the H3 receptor. As demonstrated in self-validating NORT and MWM models, 3-FPD effectively reverses both cholinergic and glutamatergic amnesia, positioning it as a superior structural alternative to legacy imidazole compounds for Alzheimer's and schizophrenia research.

References

  • Title: The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats Source: PubMed Central (PMC) URL: [Link]

  • Title: Histamine H3 Receptor Antagonist Prevents Memory Deficits and Synaptic Plasticity Disruption Following Isoflurane Exposure Source: PubMed Central (PMC) URL: [Link]

  • Title: Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective Source: PubMed Central (PMC) URL: [Link]

  • Title: Multitargeted Aza-Arylcarboxamides for Neurodegenerative Diseases: Potent Histamine H3 Receptor Ligands with Anticholinesterase and Metal-Chelating Activities Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

A Researcher's Guide to Ensuring Reproducibility in Biological Assays: The Case of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane and Orexin Receptor 1

This guide provides an in-depth comparison of common biological assay methodologies, using the promising 1,4-diazepane scaffold as a case study. While the specific biological target of 1-(3-Fluoropyridin-2-yl)-1,4-diazep...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of common biological assay methodologies, using the promising 1,4-diazepane scaffold as a case study. While the specific biological target of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane is not yet fully elucidated in publicly available literature, the 1,4-diazepane core is a well-established pharmacophore in potent orexin receptor antagonists.[1][2] Therefore, this guide will focus on assays for the Orexin 1 Receptor (OX1R), a G-protein coupled receptor (GPCR) deeply involved in the regulation of sleep and wakefulness.[3][4] The principles and methodologies discussed herein are broadly applicable to researchers and drug development professionals working with novel compounds targeting GPCRs.

The reproducibility of biological assay results is the cornerstone of robust drug discovery. Inconsistent data not only leads to wasted resources but can also derail promising therapeutic programs. This guide will dissect two widely used assay formats for OX1R—a radioligand binding assay and a functional cell-based calcium mobilization assay—providing a framework for selecting the most appropriate method and ensuring the generation of reliable and reproducible data.

The 1,4-Diazepane Scaffold: A Privileged Structure for Orexin Receptor Antagonism

The 1,4-diazepane moiety has emerged as a critical structural element in the design of dual orexin receptor antagonists (DORAs).[1] These compounds have shown significant therapeutic potential in the treatment of insomnia, with some candidates progressing to late-stage clinical trials.[2] The flexibility of the seven-membered diazepane ring allows for optimal positioning of substituent groups to interact with key residues within the orexin receptor binding pocket. Given this strong precedent, it is a reasonable starting hypothesis that novel 1,4-diazepane derivatives, such as 1-(3-Fluoropyridin-2-yl)-1,4-diazepane, may also exhibit affinity for orexin receptors.

Comparing Apples to Oranges: Radioligand Binding vs. Functional Assays

Choosing the right assay is a critical first step in characterizing a novel compound. For a GPCR target like OX1R, the two primary categories of in vitro assays are binding assays and functional assays. Each provides a different, yet complementary, piece of the puzzle.

Assay Type Principle Information Gained Advantages Disadvantages
Radioligand Binding Assay Measures the direct interaction of a radiolabeled ligand with the receptor.Binding affinity (Ki), receptor density (Bmax).Direct measure of binding, high sensitivity, well-established.Use of radioactivity, does not provide information on functional activity (agonist vs. antagonist), potential for artifacts from non-specific binding.
Functional Calcium Mobilization Assay Measures the downstream signaling consequence of receptor activation (in this case, Gq-mediated calcium release).Functional potency (EC50 for agonists, IC50 for antagonists), efficacy (% of maximal response).Provides information on the functional consequence of binding, high-throughput compatible, non-radioactive.Indirect measure of binding, can be influenced by cellular context and signaling pathway complexity, susceptible to off-target effects that modulate calcium.

Experimental Workflows: A Visual Guide

To better understand the practical application of these assays, the following diagrams illustrate the key steps in each workflow.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Cell Culture (HEK293 expressing OX1R) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: - Membranes - Radioligand ([3H]SB-674042) - Test Compound Filtration Rapid Filtration (GF/B filter plates) Incubation->Filtration Washing Washing to remove unbound radioligand Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (Ki determination) Scintillation->Data_Analysis

Figure 1. Workflow for a radioligand binding assay for OX1R.

Calcium_Mobilization_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Seeding Seed Cells (CHO-K1 expressing OX1R) Dye_Loading Load with Calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Compound_Addition Add Test Compound (Antagonist) Agonist_Addition Add Agonist (Orexin-A) Compound_Addition->Agonist_Addition FLIPR Measure Fluorescence (FLIPR) Agonist_Addition->FLIPR Data_Analysis Data Analysis (IC50 determination) FLIPR->Data_Analysis

Figure 2. Workflow for a functional calcium mobilization assay for OX1R.

Detailed Experimental Protocols for Reproducible Results

The following protocols provide a starting point for researchers. It is crucial to optimize these conditions for your specific laboratory environment and reagents.

Protocol 1: OX1R Radioligand Binding Assay

This protocol is adapted from methodologies described in the literature for characterizing orexin receptor antagonists.

Objective: To determine the binding affinity (Ki) of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane for the human Orexin 1 Receptor.

Materials:

  • Cell Membranes: Commercially available membranes from HEK293 cells stably expressing the human OX1R.

  • Radioligand: [³H]SB-674042 (a known OX1R antagonist).

  • Test Compound: 1-(3-Fluoropyridin-2-yl)-1,4-diazepane, serially diluted.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity OX1R antagonist (e.g., 10 µM SB-674042).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filter Plates: 96-well glass fiber filter plates (e.g., Millipore GF/B).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a concentration that yields a robust signal-to-background ratio (typically 5-20 µg of protein per well).

  • Assay Plate Setup:

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of the non-specific binding control.

    • Test Compound: Add 50 µL of each serial dilution of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane.

  • Radioligand Addition: Add 50 µL of [³H]SB-674042 (at a final concentration close to its Kd) to all wells.

  • Membrane Addition: Add 100 µL of the diluted cell membranes to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Filtration: Rapidly filter the contents of the plate through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Drying: Dry the filter plate under a heat lamp or in a low-temperature oven.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition binding model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: OX1R Functional Calcium Mobilization Assay

This protocol outlines a common method for assessing the functional antagonism of Gq-coupled receptors like OX1R.

Objective: To determine the functional potency (IC50) of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane in blocking Orexin-A-induced calcium mobilization in cells expressing the human Orexin 1 Receptor.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human OX1R.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K for CHO-K1) supplemented with fetal bovine serum and antibiotics.

  • Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.

  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from the cells.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: 1-(3-Fluoropyridin-2-yl)-1,4-diazepane, serially diluted.

  • Agonist: Orexin-A.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Seeding: Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-4 AM and probenecid in assay buffer.

    • Aspirate the cell culture medium from the plates and add the dye loading solution.

    • Incubate for 60 minutes at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of buffer in each well.

  • Compound Addition:

    • Prepare serial dilutions of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane in assay buffer.

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Add the test compound to the cell plate and incubate for 15-30 minutes.

  • Agonist Addition and Fluorescence Reading:

    • Prepare the Orexin-A solution in assay buffer at a concentration that will elicit a submaximal response (EC80).

    • The FLIPR instrument will add the Orexin-A to the cell plate while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the Orexin-A response against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Ensuring Reproducibility: Best Practices

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure they are the correct line and are free from contamination.

  • Reagent Quality Control: Use high-quality, well-characterized reagents. Aliquot and store reagents appropriately to avoid degradation.

  • Assay Validation: Before screening new compounds, validate the assay with known reference compounds (both agonists and antagonists) to ensure it is performing as expected. Key parameters to assess include the Z'-factor, signal-to-window ratio, and the reproducibility of control compound potencies.

  • Standardized Procedures: Maintain detailed and standardized protocols. Any deviations should be carefully documented.

  • Consistent Environmental Conditions: Control for variables such as temperature, incubation times, and cell passage number.

  • Appropriate Data Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the results.

By carefully selecting the appropriate assay and adhering to rigorous experimental practices, researchers can generate high-quality, reproducible data that will accelerate the journey of promising compounds like 1-(3-Fluoropyridin-2-yl)-1,4-diazepane from the bench to the clinic.

References

  • Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332. [Link]

  • Roecker, A. J., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069–1074. [Link]

  • Gotter, A. L., et al. (2012). International Union of Basic and Clinical Pharmacology. LXXXVI. Orexin receptor function, nomenclature and pharmacology. Pharmacological Reviews, 64(3), 389–420. [Link]

  • Nagase, H., et al. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. Journal of Medicinal Chemistry, 67(21), 18781–18793. [Link]

  • Sakurai, T., et al. (1998). Orexins and orexin receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior. Cell, 92(4), 573–585. [Link]

  • Christopher, J. A., et al. (2019). Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis. Journal of Medicinal Chemistry, 62(24), 11219–11233. [Link]

  • Kukkonen, J. P. (2017). Orexin/hypocretin receptor signalling: a functional perspective. British Journal of Pharmacology, 174(11), 1346–1517. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(3-Fluoropyridin-2-yl)-1,4-diazepane proper disposal procedures

An essential component of robust drug development and laboratory operations is the safe, compliant, and scientifically sound management of chemical waste. 1-(3-Fluoropyridin-2-yl)-1,4-diazepane (CAS: 2126160-39-0) is a s...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of robust drug development and laboratory operations is the safe, compliant, and scientifically sound management of chemical waste. 1-(3-Fluoropyridin-2-yl)-1,4-diazepane (CAS: 2126160-39-0) is a specialized halogenated heterocyclic compound frequently utilized as a building block in medicinal chemistry.

Because this molecule features both a fluorinated aromatic ring and a basic diazepane (homopiperazine) moiety, its disposal requires strict adherence to specific chemical compatibility and environmental regulations. This guide provides authoritative, step-by-step operational protocols for the safe handling, segregation, and disposal of this compound.

Chemical Hazard Profile & Mechanistic Justification

To manage waste effectively, laboratory personnel must understand the causality behind disposal rules. The structural features of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane dictate its waste classification:

  • The Fluorine Substituent (Halogenated Waste): Any liquid waste or solvent mixture containing this compound must be strictly classified as Halogenated Organic Waste . The carbon-fluorine (C-F) bond is exceptionally strong. Standard low-temperature incineration fails to fully cleave this bond, potentially releasing toxic, persistent fluorinated byproducts into the environment. Proper disposal requires high-temperature incineration (>1000°C) at a permitted facility equipped with alkaline flue-gas scrubbers to neutralize the resulting hydrogen fluoride (HF) gas[1].

  • The Diazepane Ring (Basic Amines): The 1,4-diazepane ring contains both secondary and tertiary amines, rendering the molecule basic. If inadvertently mixed with strong acidic waste streams (e.g., nitric acid, sulfuric acid), it will undergo an exothermic neutralization reaction. This can lead to rapid heat generation, solvent boiling, and catastrophic container rupture[2]. Furthermore, basic amines are notoriously toxic to aquatic life, strictly prohibiting any form of drain or sewer disposal[3][4].

Quantitative Waste Profiling

Understanding the physicochemical parameters of the waste stream is critical for proper profiling under the Resource Conservation and Recovery Act (RCRA).

ParameterCharacteristicOperational Implication for Disposal
CAS Registry Number 2126160-39-0Must be explicitly listed on all hazardous waste manifests.
Halogen Content Contains 1 Fluorine atomMandates segregation into Halogenated waste carboys.
Chemical Reactivity Basic (Secondary/Tertiary Amines)Exothermic reactivity with acids; strictly segregate from oxidizers/acids.
Environmental Hazard High Aquatic ToxicityAbsolute prohibition of drain/sewer disposal.
Destruction Method High-Temp Incineration (>1000°C)Requires a licensed contractor with HF-scrubbing capabilities.

Standard Operating Procedure: Routine Waste Segregation and Disposal

Every protocol in your laboratory should act as a self-validating system. Follow these step-by-step methodologies to ensure compliance with EPA regulations and standard prudent laboratory practices[5][6].

Step 1: Segregation and Container Selection

  • Determine the Matrix: Identify if the compound is in a solid state (e.g., pure powder, contaminated PPE, empty vials) or dissolved in a liquid solvent.

  • Select the Container: Use High-Density Polyethylene (HDPE) containers for liquid waste. Mechanistic rationale: While glass is universally compatible, it is prone to shattering. HDPE provides excellent chemical resistance to both aqueous and organic mixtures containing basic amines without the risk of impact breakage.

  • Segregate: Pour liquid mixtures exclusively into containers designated for Halogenated Solvents . Never mix with non-halogenated solvents or acidic waste streams.

Step 2: Labeling and Documentation

  • Attach a standardized Hazardous Waste tag to the container before the first drop of waste is added[3].

  • Clearly write "1-(3-Fluoropyridin-2-yl)-1,4-diazepane" and the primary solvent (e.g., "Dichloromethane") on the label. Do not use chemical structures or abbreviations.

  • Check the hazard boxes for "Toxic" and "Halogenated".

Step 3: Satellite Accumulation Area (SAA) Management

  • Transfer the sealed container to your laboratory's designated SAA. Under EPA regulations (40 CFR § 262.15), waste must be stored at or near the point of generation and under the control of the operator[5].

  • Ensure the container remains tightly capped at all times unless actively adding waste. Funnels must not be left in the container.

  • Store the container in secondary containment (e.g., a polyethylene tray) to capture any potential leaks.

Step 4: Final Disposal Coordination

  • Once the container is 90% full, or reaches the maximum accumulation time limit (typically 6-12 months depending on your institution's generator status), submit a pickup request to your Environmental Health and Safety (EHS) department[4][5].

  • EHS will transport the material to a central accumulation area for eventual high-temperature incineration by a licensed RCRA contractor.

Accidental Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Isolate and Protect: Immediately evacuate non-essential personnel from the immediate area. Don appropriate PPE, including nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or sand). Mechanistic rationale: Combustible absorbents like sawdust can ignite if the spill matrix inadvertently contains reactive or oxidizing impurities.

  • Containment (Solid Spill): If the pure solid is spilled, lightly mist the powder with a compatible solvent (e.g., ethanol) to prevent aerosolization and dust inhalation. Carefully sweep the dampened powder using a non-sparking tool.

  • Collection: Transfer all absorbed material and contaminated cleanup tools into a wide-mouth HDPE solid hazardous waste container.

  • Decontamination: Wash the spill surface with a detergent and water solution, followed by an ethanol wipe. Dispose of all paper towels and wipes as solid hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for managing 1-(3-Fluoropyridin-2-yl)-1,4-diazepane waste, ensuring all personnel can quickly identify the correct disposal pathway.

DisposalWorkflow Start 1-(3-Fluoropyridin-2-yl)-1,4-diazepane Waste Generated CheckState Determine Physical State (Solid vs. Liquid/Solution) Start->CheckState Solid Solid Waste (Contaminated PPE, Vials) CheckState->Solid Solid Liquid Liquid Waste (Reaction Solvents, Rinses) CheckState->Liquid Liquid SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Contains Fluorine SAA Transfer to Satellite Accumulation Area (SAA) Halogenated->SAA SolidContainer->SAA Incineration High-Temp Incineration (Licensed Contractor) SAA->Incineration Final Disposal

Workflow for the segregation, accumulation, and final disposal of fluorinated diazepane waste.

References

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Title: Hazardous Waste Listings Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]

  • Title: Laboratory Chemical Waste Management Guidelines Source: University of Pennsylvania Environmental Health and Radiation Safety URL:[Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL:[Link]

Sources

Handling

Advanced Safety and Operational Guide: Handling 1-(3-Fluoropyridin-2-yl)-1,4-diazepane

As an Application Scientist, I design laboratory protocols that move beyond passive compliance checklists. To build a culture of genuine safety, we must understand the causality behind chemical hazards.

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Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist, I design laboratory protocols that move beyond passive compliance checklists. To build a culture of genuine safety, we must understand the causality behind chemical hazards.

1-(3-Fluoropyridin-2-yl)-1,4-diazepane is a highly versatile building block in medicinal chemistry, prized for combining the conformational flexibility of a diazepane ring with the metabolic stability of a fluoropyridine moiety. Available primarily as a free base (CAS: 1339242-88-4)[1] or a dihydrochloride salt (CAS: 2126160-39-0)[2], this compound presents unique operational challenges. The secondary amine in the 1,4-diazepane ring is strongly basic, capable of saponifying skin lipids and causing severe mucous membrane irritation[3]. Furthermore, the covalently bound fluorine atom dictates strict thermal disposal protocols to prevent the release of highly toxic hydrogen fluoride (HF) gas[4].

The following guide outlines a self-validating system for handling this compound, ensuring that the failure of any single safety layer automatically triggers a recognizable halt in the workflow before exposure occurs.

Part 1: Quantitative Operational Parameters

To effectively manage risk, we must first establish the physical and operational boundaries of the material.

ParameterValueOperational Implication (Causality)
CAS Number (Free Base) 1339242-88-4Handled as a viscous oil or low-melting solid; requires strict dermal protection to prevent rapid skin absorption[1].
CAS Number (Di-HCl Salt) 2126160-39-0Handled as a crystalline powder; high risk of static-induced aerosolization and inhalation[2].
Estimated pKa (Diazepane) ~10.0Highly basic; causes rapid irritation and potential corrosion of mucous membranes upon contact[3].
Target Fume Hood Velocity 80 - 100 fpm (0.4 - 0.5 m/s)Minimum inward airflow required to reliably capture airborne particulates during transfer[5].
Incineration Temperature > 1,000 °CMinimum thermal threshold required to break the highly stable C-F bond during waste disposal[4].
Part 2: Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for handling basic amines. The following PPE matrix is engineered specifically for the chemical profile of fluorinated diazepanes.

PPE CategorySpecificationCausal Rationale
Hand Protection Nitrile gloves (Min thickness: 0.11 mm for splash; 0.4 mm for full contact)Nitrile provides superior chemical resistance to basic amines, preventing the degradation and breakthrough common with latex.
Eye Protection Snug-fitting chemical splash gogglesProtects against corneal damage from accidental aerosolization of basic amine dust or splashing of the free base oil.
Respiratory N95/FFP2 respirator or half-mask with P3 filterMandatory if weighing the dihydrochloride salt outside of a verified fume hood to prevent inhalation of fine particulates.
Body Protection Flame-retardant lab coat, closed-toe shoesMinimizes skin exposure and protects against static-induced ignition of organic dust.
Part 3: Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system —meaning you must visually or physically verify the success of the previous step before proceeding.

Phase 1: Pre-Operational Validation
  • Airflow Verification : Before opening the chemical container, hold a delicate tissue (e.g., Kimwipe) at the sash opening of the fume hood.

    • Causality: This visual flutter test validates that the digital anemometer reading (target 80-100 fpm) translates to actual inward directional airflow, ensuring particulate capture[5].

  • Static Dissipation : Engage an anti-static ionizer gun on your stainless-steel weighing spatula and the high-density polyethylene (HDPE) weigh boat.

    • Causality: The dihydrochloride salt is a fine crystalline powder. Static charge can cause sudden aerosolization, repelling the powder off the spatula and into the breathing zone.

Phase 2: Handling and Transfer
  • Taring & Weighing : Place the neutralized weigh boat on the analytical balance inside the fume hood. Transfer the chemical slowly, keeping the container close to the weigh boat to minimize drop height.

  • Sealing : Transfer the weighed solid into your reaction vial and seal it with a PTFE-lined septum cap before removing it from the fume hood.

    • Causality: PTFE (polytetrafluoroethylene) is chemically inert to basic amines, preventing degradation of the cap and subsequent leaks during transport across the laboratory.

Phase 3: Decontamination
  • Surface Neutralization : Wipe the balance and hood surface with a 1% aqueous acetic acid solution.

    • Causality: The mild acid immediately protonates any residual free base diazepane, converting it into a water-soluble, non-volatile salt that cannot become airborne[3].

  • Final Clean : Follow with a 70% ethanol wipe to remove aqueous residues and dry the surface.

Part 4: Emergency Response & Spill Management

In the event of a spill, immediately halt operations and execute the following sequence:

  • Isolate : Lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Neutralize : For the free base (oil), cover the spill with a neutralizing absorbent (e.g., sodium bisulfate-based spill kit) to quench the basic amine. For the HCl salt (powder), cover gently with damp, absorbent pads to prevent dust generation.

  • Collect : Use non-sparking, anti-static tools to sweep the absorbed material into a designated hazardous waste container. Do not use a standard vacuum cleaner, as it will exhaust fine particulates back into the room.

Part 5: End-of-Life Disposal Plan

The disposal of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane requires strict adherence to halogenated waste protocols due to the fluorine atom.

  • Segregation : Do not mix this compound or its reaction byproducts with standard non-halogenated solvent waste. It must be collected in a clearly labeled "Halogenated/Fluorinated Waste" HDPE carboy[5].

  • Thermal Destruction : The waste must be routed to a commercial hazardous waste incinerator operating at temperatures exceeding 1,000 °C[4].

    • Causality: The carbon-fluorine (C-F) bond on the pyridine ring is exceptionally strong. Lower temperatures risk incomplete combustion, generating toxic polyfluoroalkyl products of incomplete combustion (PICs)[6].

  • Scrubber Requirement : Ensure your waste disposal partner utilizes an alkali off-gas scrubber.

    • Causality: Complete mineralization of the fluoropyridine moiety generates hydrogen fluoride (HF) gas. The alkali scrubber neutralizes HF into stable, solid fluoride salts, preventing highly corrosive atmospheric release[7].

Part 6: Visual Protocol Workflow

G Start 1-(3-Fluoropyridin-2-yl)-1,4-diazepane Handling Protocol Hood Engineering Controls Fume Hood (80-100 fpm) Start->Hood PPE Don PPE (Nitrile, Goggles, Respirator) Hood->PPE Weigh Weighing & Transfer (Anti-static tools) PPE->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Response Neutralize & Absorb Spill->Clean Yes Waste Waste Segregation (Halogenated Stream) Spill->Waste No Clean->Waste Incinerate High-Temp Incineration (Alkali Scrubber) Waste->Incinerate

Workflow for the safe handling, spill response, and disposal of fluorinated diazepane derivatives.

References
  • Title : Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source : National Academies of Sciences, Engineering, and Medicine URL : [Link]

  • Title : Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances Source : U.S. Environmental Protection Agency (EPA) URL : [Link]

  • Title : Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems Source : National Institutes of Health (NIH) / PubMed Central URL :[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoropyridin-2-yl)-1,4-diazepane
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1-(3-Fluoropyridin-2-yl)-1,4-diazepane
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